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1,2-Diazaspiro[2.5]oct-1-ene Documentation Hub

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  • Product: 1,2-Diazaspiro[2.5]oct-1-ene
  • CAS: 930-82-5

Core Science & Biosynthesis

Foundational

Aqueous Stability of Spiro-Diazirine Scaffolds: A Technical Guide

Executive Summary This technical guide addresses the stability profile of spiro-diazirine scaffolds (specifically spiro-adamantane and spiro-cyclobutane derivatives) in aqueous media. While 3-trifluoromethyl-3-aryl diazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of spiro-diazirine scaffolds (specifically spiro-adamantane and spiro-cyclobutane derivatives) in aqueous media. While 3-trifluoromethyl-3-aryl diazirines (TPDs) are often cited as the gold standard for stability, spiro-aliphatic diazirines offer unique steric advantages and carbene reactivity profiles. However, their application is frequently compromised by "silent" hydrolysis and thermal isomerization prior to photoactivation. This document details the degradation mechanisms, provides a self-validating stability assessment protocol, and outlines buffer optimization strategies to ensure labeling fidelity.

The Chemical Nature of Stability

Spiro-Aliphatic vs. Aryl-Trifluoromethyl

To understand stability, one must distinguish the electronic environment of the diazirine ring.

  • Aryl-Trifluoromethyl Diazirines (TPDs): The electron-withdrawing CF3 group and the aryl ring stabilize the diazirine moiety against acid-catalyzed hydrolysis and thermal isomerization. They are robust but sterically bulky.

  • Spiro-Diazirines (e.g., Adamantane-2-spiro-3'-diazirine): These are aliphatic.[1] The spiro-fusion (often to adamantane or piperidine) prevents intramolecular elimination reactions (like

    
    -hydride elimination) that plague linear alkyl diazirines. However, they lack the electronic stabilization of the CF3 group, making them more susceptible to protonation  and thermal isomerization  to diazo species in aqueous buffers [1, 2].
    
The "Silent" Failure Mode

The critical instability risk in aqueous solution is not immediate decomposition, but rather the dark isomerization to a diazo intermediate. This diazo species can:

  • React with nucleophiles (water, buffer components) before UV irradiation.

  • Create high background noise (non-specific labeling).

  • Reduce the effective concentration of the photoprobe, leading to false negatives in target identification.

Mechanisms of Degradation

The degradation of spiro-diazirines in water follows a bifurcated pathway dependent on pH and temperature.

Pathway A: Acid-Catalyzed Hydrolysis

In acidic media (pH < 5.0), the diazirine nitrogen can be protonated, facilitating ring opening. Unlike TPDs, spiro-aliphatic systems are more basic and thus more prone to this pathway.

Pathway B: Thermal Isomerization (Diazo Leakage)

Even at neutral pH, spiro-diazirines exist in equilibrium with their linear diazo isomers. While the spiro-scaffold raises the energy barrier for this isomerization compared to linear alkyl diazirines, it does not eliminate it. The diazo species is highly reactive toward carboxylic acids (e.g., Asp/Glu residues) and water [3].

Diagram 1: Degradation vs. Activation Pathways

The following diagram illustrates the competition between the desired photocrosslinking pathway and the aqueous degradation pathways.

DiazirineStability Spiro Spiro-Diazirine (Intact Probe) Diazo Diazo Intermediate (Dark Isomer) Spiro->Diazo Thermal / Time (Dark Reaction) Carbene Carbene Species (Active) Spiro->Carbene UV (350-365 nm) Hydrolysis Hydrolysis Product (Ketone/Alcohol) Diazo->Hydrolysis H2O / Acid NonSpecific Non-Specific Alkylation Diazo->NonSpecific Nucleophiles (Cys, Lys, Asp) Carbene->Hydrolysis Quenching by Solvent Label Crosslinked Target (Success) Carbene->Label C-H / X-H Insertion

Caption: Figure 1. Kinetic competition between UV-activation (Green) and dark degradation pathways (Red/Yellow).

Experimental Assessment: The "Dark Incubation" Protocol

Do not rely on manufacturer purity data. You must validate stability in your specific biological buffer.

Principle

This protocol uses HPLC-UV or LC-MS to quantify the loss of the diazirine peak and the appearance of hydrolysis products (ketones) in the absence of light.

Materials
  • Analyte: Spiro-diazirine probe (10 mM stock in DMSO).

  • Buffer: The exact buffer used for biological assay (e.g., PBS pH 7.4).

  • Internal Standard: Benzonitrile (chemically inert, distinct UV absorption).

  • Quenching Agent: 100 mM Cysteine (to trap reactive diazo species).

Step-by-Step Methodology
  • Preparation:

    • Prepare a master mix: 50 µM Probe + 50 µM Internal Standard in Buffer.

    • Critical: Keep DMSO concentration constant (e.g., 1%). High organic solvent content can artificially stabilize the diazirine.

  • Incubation (The Stress Test):

    • Split the master mix into three aliquots.

    • Aliquot A (T0 Control): Analyze immediately.

    • Aliquot B (Dark/RT): Incubate in total darkness at Room Temperature for 4 hours (mimics assay duration).

    • Aliquot C (Dark/37°C): Incubate in total darkness at 37°C for 1 hour (mimics cell culture).

  • Analysis:

    • Inject onto Reverse-Phase HPLC (C18 column).

    • Monitor at ~350 nm (diazirine absorption) and 254 nm (general).

    • Note: The diazirine peak should decrease <5% between T0 and T4h. If >10% loss is observed, the scaffold is unstable in this buffer.

Diagram 2: Stability Validation Workflow

StabilityWorkflow Start Probe Stock (DMSO) Dilution Dilute in Assay Buffer (e.g. PBS pH 7.4) Start->Dilution Split Split Aliquots Dilution->Split T0 T=0 Control (Immediate Injection) Split->T0 DarkRT Dark Incubation RT (4 hrs) Split->DarkRT Dark37 Dark Incubation 37°C (1 hr) Split->Dark37 HPLC HPLC/LC-MS Analysis (Monitor 350nm) T0->HPLC DarkRT->HPLC Dark37->HPLC Decision Calculate % Recovery vs Internal Standard HPLC->Decision

Caption: Figure 2. Workflow for validating aqueous stability prior to biological application.

Optimization Strategies

If instability is detected, employ these modifications:

ParameterRecommendationRationale
pH Control Maintain pH 7.0 – 8.0 Avoids acid-catalyzed protonation of the diazirine ring. Avoid Acetate or Citrate buffers (acidic range risks).
Buffer Choice HEPES or MOPS > PBSPhosphate can occasionally act as a general acid/base catalyst. HEPES is generally more inert for diazirines.
Temperature Keep on Ice (4°C) Thermal isomerization to the diazo species is significantly suppressed at 4°C compared to 37°C.
Handling Amber Tubes While obvious, ambient light (fluorescent lab lights) contains enough UV-A to slowly degrade diazirines over hours.

Comparative Stability Data

The following table summarizes the general stability hierarchy derived from kinetic studies [4, 5].

Scaffold TypeAqueous Half-Life (pH 7, 25°C)Major Degradation PathwaySuitability for Long Incubations
Aryl-CF3 Diazirine (TPD) > 24 HoursVery Slow HydrolysisHigh
Spiro-Adamantane 6 – 12 HoursSlow Isomerization to DiazoModerate (Keep <4h)
Linear Alkyl Diazirine < 1 HourRapid

-Elimination / Hydrolysis
Low (Use immediately)
Spiro-Cyclobutane 2 – 6 HoursIsomerization / Ring Strain ReleaseLow-Moderate

Technical Insight: While Spiro-Adamantane is less stable than TPD, it is preferred when the bulky Phenyl-CF3 group disrupts the biological binding interface. The stability trade-off is managed by shortening incubation times.

References

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Source: ACS Organic & Inorganic Au (via NIH) URL:[Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Source: Chemical Science (RSC) URL:[Link]

  • Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking. Source: Nature Communications URL:[Link]

  • Effect of Substituents on the Thermal Decomposition of Diazirines. Source: ResearchGate (Journal of Physical Organic Chemistry) URL:[Link]

  • Spiro(3H-diazirine-3,2'-tricyclo(3.3.1.13,7)decane) Compound Summary. Source: PubChem URL:[2][Link]

Sources

Exploratory

The Renaissance of Aliphatic Diazirines: A Technical Guide to Minimalist Photocrosslinking

This guide serves as a comprehensive technical resource on aliphatic diazirine photocrosslinkers, designed for researchers requiring high-fidelity molecular probes with minimal steric perturbation. Executive Summary Phot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on aliphatic diazirine photocrosslinkers, designed for researchers requiring high-fidelity molecular probes with minimal steric perturbation.

Executive Summary

Photoaffinity labeling (PAL) is the gold standard for mapping transient ligand-protein interactions. While trifluoromethyl phenyl diazirines (TFMDs) have long dominated the field due to their chemical stability, they introduce significant steric bulk that can abolish the binding of small metabolites or drugs. Aliphatic diazirines , being nearly isosteric to a methyl group, offer a "minimalist" alternative. This guide details the historical evolution, photochemistry, and modern synthetic protocols for aliphatic diazirines, providing a roadmap for their use in high-resolution target identification.

Historical Evolution: From Curiosity to Utility

The development of diazirines tracks a trajectory from fundamental physical organic chemistry to precision chemical biology.

  • 1960: Independent discovery of the diazirine ring system by Schmitz and Ohno . Initial interest was purely academic, focused on the strain energy of the three-membered ring containing an azo group.

  • 1973 (The Pivot): Jeremy Knowles and colleagues pioneered the use of aliphatic diazirines as photolabels. They recognized that upon UV irradiation (~350 nm), the diazirine eliminates nitrogen to generate a reactive carbene.

  • 1980 (The Aromatic Era): Brunner introduced trifluoromethyl phenyl diazirines (TFMDs). These became the industry standard because the trifluoromethyl group stabilizes the diazo-isomer intermediate, preventing unwanted side reactions. However, the bulky aromatic ring limited their use in small-molecule binding pockets.

  • 2010s-Present (The Aliphatic Renaissance): With the advent of "minimalist" linker strategies (e.g., Yao, Cravatt), aliphatic diazirines returned to prominence. Advances in one-pot synthesis and click chemistry (ABPP) allowed researchers to replace a single methyl group on a drug with an aliphatic diazirine, preserving biological activity.

Technical Core: Aliphatic vs. Aromatic Architectures

The choice between aliphatic and aromatic diazirines is a trade-off between steric fidelity and reactive intermediate stability .

Comparative Analysis of Photocrosslinkers
FeatureAliphatic Diazirine Aromatic Diazirine (TFMD) Aryl Azide Benzophenone
Size/Sterics Minimal (~Methyl group) High (Phenyl ring + CF3)MediumVery High (Two phenyls)
Excitation ~350–360 nm ~350–360 nm< 300 nm (Protein damage risk)~350–360 nm
Reactive Species Singlet Carbene Singlet CarbeneSinglet NitreneTriplet Diradical
Lifetime NanosecondsMicrosecondsNanosecondsMicroseconds (Reversible)
Major Side Reaction 1,2-Hydride Shift (Alkene) Slow rearrangementRing expansionHydrogen abstraction only
Crosslinking Yield Moderate (High specificity)HighLow to ModerateVariable (nonspecific)
Mechanism of Action & The Stability Challenge

Upon UV irradiation, aliphatic diazirines extrude


 to form a singlet carbene. Unlike aromatic variants, aliphatic carbenes lack resonance stabilization.
  • The Trap: If the carbene does not immediately encounter a nucleophile (protein residue), it undergoes a rapid 1,2-hydride shift , collapsing into a chemically inert alkene.

  • The Solution: This "flaw" is actually a feature for specificity. The short lifetime ensures that crosslinking only occurs if the probe is tightly bound in the active site. Unbound probes rearrange to alkenes and are washed away, reducing non-specific background labeling.

Visualization: Photochemical Pathway

The following diagram illustrates the bifurcation between successful crosslinking and the hydride-shift waste pathway.

DiazirineMechanism Diazirine Aliphatic Diazirine (Ground State) Excited Excited State (N2 extrusion) Diazirine->Excited hv (355 nm) Carbene Singlet Carbene (Highly Reactive) Excited->Carbene -N2 Insertion C-H/X-H Insertion (Covalent Crosslink) Carbene->Insertion Proximity to Target (Fast) HydrideShift 1,2-Hydride Shift (Inert Alkene) Carbene->HydrideShift No Target (Rearrangement) WaterRxn Reaction w/ H2O (Ketone/Alcohol) Carbene->WaterRxn Solvent Quench

Figure 1: Photochemical fate of aliphatic diazirines. The 1,2-hydride shift competes with crosslinking, enforcing high specificity for bound targets.

Synthesis Protocols

Historically, aliphatic diazirine synthesis required liquid ammonia and hazardous reagents. Modern methods utilize base-mediated one-pot reactions that are safer and scalable.[1][2][3]

Protocol 1: One-Pot Synthesis of Aliphatic Diazirine (KOH Method)

Based on recent optimizations (e.g., Li et al., 2017), replacing the hazardous t-BuOK/liquid NH3 route.

Reagents:

  • Target Ketone (Precursor)

  • Hydroxylamine-O-sulfonic acid (HOSA)[3][4]

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH) pellets

Workflow:

  • Imine Formation: Dissolve the ketone (1.0 eq) in MeOH at 0°C. Add liquid ammonia (or 7N NH3 in MeOH) and stir for 3–5 hours to form the imine in situ.

  • Diaziridine Formation: Carefully add HOSA (1.2 eq) portion-wise. The solution will turn cloudy as the diaziridine intermediate forms. Stir for 12 hours at room temperature.

  • Oxidation (The One-Pot Twist): Cool the reaction back to 0°C. Add KOH pellets (excess, ~3-5 eq) directly to the reaction mixture.

    • Note: Traditional methods used

      
       or 
      
      
      
      here. The KOH method promotes oxidation/elimination directly.
  • Extraction: The solution will darken. Dilute with water and extract with diethyl ether. The organic layer will contain the diazirine.[5][6]

  • Purification: Silica gel chromatography. Aliphatic diazirines are typically volatile; use low vacuum and avoid heating above 40°C.

    • QC Check: Look for the characteristic diazirine carbon signal in

      
       NMR at ~25 ppm  (quaternary carbon).
      

Experimental Workflow: Photoaffinity Labeling (PAL)

This protocol outlines the use of a "minimalist" probe (drug-diazirine-alkyne) to identify protein targets in a live cell lysate.

Protocol 2: Target Identification Workflow

Materials:

  • Cell Lysate (1–2 mg/mL protein)

  • Aliphatic Diazirine Probe (10 µM final)

  • UV Lamp (365 nm, 100W, e.g., Stratalinker or handheld UVGL-55)

  • Click Chemistry Reagents (Rhodamine-Azide or Biotin-Azide, TCEP, TBTA, CuSO4)

Step-by-Step:

  • Equilibration: Incubate lysate with the probe (and DMSO vehicle control) for 30 min at 4°C or RT to allow binding equilibrium.

    • Critical: Perform a "Competition Control" with 10x–50x excess of the non-photoactive parent drug to prove specific binding.

  • Irradiation: Transfer samples to a 96-well plate (on ice). Irradiate at 365 nm for 10 minutes .

    • Distance: ~5 cm from the light source.

    • Why 365 nm? Lower wavelengths (<300 nm) damage proteins; higher wavelengths (>400 nm) fail to excite the diazirine.

  • Click Reaction: Add the Click cocktail (Azide-tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate for 1 hour at RT.

  • Analysis:

    • In-Gel Fluorescence: Run SDS-PAGE. Scan for Rhodamine signal.

    • Enrichment/MS: If using Biotin-Azide, pull down with Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS.

Visualization: The PAL Workflow

PALWorkflow Step1 1. Probe Incubation (Lysate + Diazirine Probe) Step2 2. UV Irradiation (365 nm) (Covalent Crosslinking) Step1->Step2 Bind Step3 3. Click Chemistry (CuAAC with Biotin-Azide) Step2->Step3 Crosslink Step4 4. Streptavidin Enrichment (Pull-down) Step3->Step4 Tag Step5 5. Tryptic Digestion & LC-MS/MS (Target ID) Step4->Step5 Isolate

Figure 2: Standard workflow for activity-based protein profiling (ABPP) using aliphatic diazirine probes.

References

  • Schmitz, E., & Ohno, M. (1960). Formation of the Diazirine Ring System. (Foundational discovery of the chemical class).[7]

  • Smith, R. A., & Knowles, J. R. (1973). "The preparation and photolysis of 3-aryl-3H-diazirines." Journal of the American Chemical Society, 95(15), 5072-5073. Link

  • Brunner, J., Senn, H., & Richards, F. M. (1980).[8] "3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents."[5] Journal of Biological Chemistry, 255(8), 3313-3318. Link

  • Das, J. (2011).[3][9] "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews, 111(8), 4405–4417.[10] Link

  • Li, Z., et al. (2017). "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 22(8), 1339. Link

  • Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology, 1(1), 55-73. Link

Sources

Foundational

A Tale of Two Carbenes: An In-depth Technical Guide to 1,2-Diazaspiro[2.5]oct-1-ene and Trifluoromethyldiazirine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation. At the heart of this technique lies the choice of the photoactivatable crosslinker. This guide provides a deep comparative analysis of two prominent classes of diazirine-based carbene precursors: the aliphatic, spirocyclic 1,2-Diazaspiro[2.5]oct-1-ene and the fluoro-aromatic trifluoromethyldiazirine. While both generate highly reactive carbenes, their distinct structural and electronic properties dictate their synthesis, stability, and mechanistic behavior, profoundly influencing their application in identifying drug targets and mapping binding sites.

The Carbene Precursors: A Structural and Mechanistic Overview

At first glance, 1,2-Diazaspiro[2.5]oct-1-ene and trifluoromethyldiazirines are both small, three-membered ring systems that release dinitrogen gas upon UV irradiation to generate a carbene. However, the nature of the substituents on the diazirine carbon fundamentally alters their characteristics.

1,2-Diazaspiro[2.5]oct-1-ene represents a class of aliphatic, spirocyclic diazirines. The spirocyclic fusion of the diazirine to a cyclohexane ring imparts conformational rigidity. As an alkyl diazirine, its photochemical decomposition can proceed through two competing pathways: the direct formation of a carbene and the formation of a linear diazo intermediate. This duality is a critical consideration in experimental design.

Trifluoromethyldiazirines , typically 3-phenyl-3-(trifluoromethyl)diazirine and its derivatives, are characterized by the presence of an electron-withdrawing trifluoromethyl group and an aromatic ring. These substituents significantly influence the stability and reactivity of the molecule and the resulting carbene.[1][2]

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} .

Caption: Comparative photochemical decomposition pathways of 1,2-Diazaspiro[2.5]oct-1-ene and Trifluoromethyldiazirine.

Comparative Analysis: Choosing the Right Tool for the Job

The selection between these two classes of diazirines is not arbitrary; it is a strategic decision based on the specific requirements of the experiment. The following table summarizes their key characteristics.

Feature1,2-Diazaspiro[2.5]oct-1-ene (Alkyl, Spirocyclic)Trifluoromethyldiazirine (Fluoro-aromatic)Rationale & Field Insights
Stability Moderate. Susceptible to acidic conditions.High. Stable to a wide range of chemical conditions, including acidic and basic media.[1]The high stability of trifluoromethyldiazirines makes them more robust for multi-step probe synthesis and compatible with a broader array of biological buffers.
Size Small and compact.Larger due to the aromatic ring.The minimal steric footprint of the spirocyclic diazirine is advantageous when probing sterically hindered binding sites, as it is less likely to disrupt the natural protein-ligand interaction.
Photochemical Pathway Can form both carbene and a longer-lived diazo intermediate.[3] The spirocyclic structure may favor the carbene pathway over linear alkyl diazirines.Primarily forms a carbene intermediate upon photolysis.[4]The "cleaner" generation of a single reactive species from trifluoromethyldiazirine can simplify the interpretation of crosslinking results. The dual reactivity of alkyl diazirines can lead to a larger "labeling radius," which may be desirable for mapping interaction surfaces but less so for pinpointing a specific binding site.
Reactivity of Intermediate Carbene is highly reactive. Diazo intermediate is less reactive and more selective for acidic residues.[3]The trifluoromethyl group stabilizes the carbene, making it highly reactive and efficient in C-H and X-H insertions.The high reactivity of the trifluoromethylphenylcarbene leads to efficient crosslinking. The potential for the diazo intermediate from the spiro-diazirine to preferentially label acidic residues can introduce a bias in the experimental results.
Synthesis Typically synthesized from cyclohexanone via the Graham reaction involving diaziridine formation and subsequent oxidation.[5]Multi-step synthesis starting from a corresponding trifluoromethyl ketone.[6]The synthesis of the spirocyclic diazirine can be more straightforward for labs equipped for handling ammonia and oxidation reagents. Trifluoromethyldiazirine synthesis is well-established but can be more complex.

Experimental Protocols: A Practical Guide

3.1. Synthesis of 1,2-Diazaspiro[2.5]oct-1-ene

This protocol is a representative example based on the well-established Graham reaction for the synthesis of diazirines from ketones.[5]

Step 1: Formation of the Diaziridine

  • In a pressure vessel equipped with a magnetic stirrer and cooled to 0°C, add a solution of cyclohexanone (10 mmol) in methanol (50 mL).

  • Bubble anhydrous ammonia through the solution for 30 minutes.

  • While maintaining the temperature at 0°C, add hydroxylamine-O-sulfonic acid (12 mmol) portion-wise over 15 minutes.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,2-diazaspiro[2.5]octane (diaziridine).

Step 2: Oxidation to the Diazirine

  • Dissolve the crude diaziridine (5 mmol) in dichloromethane (25 mL) and cool to 0°C.

  • Add silver oxide (Ag₂O) (7.5 mmol) in one portion.

  • Stir the mixture vigorously at 0°C for 2 hours, then at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • Purify the resulting 1,2-Diazaspiro[2.5]oct-1-ene by careful column chromatography on silica gel or distillation under reduced pressure.

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}

Caption: Synthetic workflow for 1,2-Diazaspiro[2.5]oct-1-ene.

3.2. General Protocol for Photoaffinity Labeling using a Diazirine Probe

This protocol provides a general workflow for a typical photoaffinity labeling experiment in a cellular lysate.

Step 1: Probe Incubation

  • Prepare a cellular lysate at a protein concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4).

  • Add the diazirine-containing probe (e.g., a derivative of 1,2-Diazaspiro[2.5]oct-1-ene or trifluoromethyldiazirine) to the lysate at a final concentration typically ranging from 1-10 µM. Include a control sample with a competitor ligand to assess specific binding.

  • Incubate the samples for 30-60 minutes at 4°C to allow for binding of the probe to its target protein(s).

Step 2: UV Photo-crosslinking

  • Transfer the samples to a 96-well plate or quartz cuvette.

  • Place the samples on a pre-chilled surface approximately 5-10 cm below a UV lamp.

  • Irradiate the samples with UV light at 350-365 nm for 5-30 minutes.[7] The optimal irradiation time should be determined empirically.

Step 3: Downstream Analysis

  • Following irradiation, the covalently labeled proteins can be analyzed by various methods. If the probe contains a reporter tag (e.g., biotin or a fluorophore), the labeled proteins can be visualized by SDS-PAGE and Western blotting or enriched using affinity chromatography for identification by mass spectrometry.

  • For mass spectrometry-based identification of the crosslinking site, the enriched protein is subjected to proteolytic digestion, and the resulting peptides are analyzed by LC-MS/MS.

G

Caption: General experimental workflow for photoaffinity labeling.

Concluding Remarks for the Practicing Scientist

The choice between 1,2-Diazaspiro[2.5]oct-1-ene and trifluoromethyldiazirine is a nuanced decision that hinges on the specific biological question being addressed.

  • For maximal stability and a "clean" carbene-mediated crosslinking event with a well-defined, short labeling radius, trifluoromethyldiazirines are the superior choice. Their robustness in synthesis and predictable photochemical behavior make them a reliable tool for pinpointing direct binding interactions.

  • When a minimal steric probe is essential to preserve a sensitive binding interaction, the compact nature of 1,2-Diazaspiro[2.5]oct-1-ene offers a distinct advantage. Researchers must, however, be cognizant of the potential for a dual carbene/diazo reactivity profile, which can influence labeling patterns and requires careful interpretation of the results. The spirocyclic nature may mitigate the formation of the diazo intermediate compared to linear alkyl diazirines, potentially offering a more localized labeling than other aliphatic options.

Ultimately, a thorough understanding of the underlying chemical principles of these powerful photo-crosslinkers will empower researchers to design more insightful experiments, leading to the successful identification and characterization of novel drug targets and a deeper understanding of complex biological systems.

References

  • Ollevier, T., & Carreras, V. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(2), 83-98. [Link]

  • Dubinsky, L., et al. (2012). A "click" chemistry approach to the synthesis of a new trifunctional trifluoromethylphenyldiazirine-based photo-cross-linker.
  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700.
  • Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI, PXD048452.
  • Fox, J. M., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(37), 15463-15473.
  • PubChem. (n.d.). 1,2-Diazaspiro[2.5]octane. Retrieved from [Link]

  • Liko, I., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 10.1002/9780470559277.ch130102.
  • Dutra, J. K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37031-37037.

Sources

Exploratory

The Silent Operator: Reactivity Profile of Spiro-Diazirine Generated Carbenes

Technical Guide for Chemical Biology & Drug Discovery Executive Summary In the landscape of photoaffinity labeling (PAL), spiro-diazirines function as "silent operators"—biologically inert pharmacophores that, upon speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

In the landscape of photoaffinity labeling (PAL), spiro-diazirines function as "silent operators"—biologically inert pharmacophores that, upon specific activation, reveal a highly reactive carbene species capable of capturing transient protein interactions.[1] Unlike aryl azides (which suffer from nitrene rearrangement) or benzophenones (which require long irradiation times), spiro-diazirines offer a balance of small steric footprint, rapid activation at biocompatible wavelengths (~350 nm), and broad reactivity.

However, the "spiro" scaffold—often chosen to mimic aliphatic rings in drug candidates—introduces specific mechanistic liabilities, notably intramolecular 1,2-hydride shifts and diazo isomerization . This guide dissects these reactivity profiles to enable precise probe design and data interpretation.

Mechanistic Foundations: The Photochemical Bifurcation

The utility of a spiro-diazirine probe hinges on the photochemical event triggered by UV light (350–365 nm). The excitation of the diazirine ring (


) leads to the expulsion of nitrogen gas (

) and the formation of a carbene.

Crucially, this is not a single-pathway event. The excited state partitions between the desired Singlet Carbene and a Diazo Isomer .

The Singlet vs. Triplet Distinction
  • Singlet Carbene (

    
    ):  The primary species generated.[2] It possesses a filled 
    
    
    
    orbital and an empty
    
    
    orbital. It is zwitterionic in character and reacts stereospecifically via a concerted insertion mechanism.
  • Triplet Carbene (

    
    ):  If the singlet undergoes intersystem crossing (ISC), it forms a triplet. Triplets behave like diradicals and react via stepwise abstraction-recombination, often losing stereochemical information. Note: In spiro-diazirines, rapid quenching by solvent or substrate usually precedes significant ISC, making the singlet the functional species.
    
Visualization: The Reactivity Bifurcation

The following diagram illustrates the critical split between the productive carbene pathway and the "noise-generating" diazo pathway.

PhotochemicalPathway Diazirine Spiro-Diazirine (Ground State) Excited Excited State (hv ~355nm) Diazirine->Excited -N2 Carbene Singlet Carbene (Electrophilic) Excited->Carbene Major Path (Fast) Diazo Diazo Isomer (Long-lived) Excited->Diazo Minor Path (~30%) Insertion C-H / X-H Insertion (Target Capture) Carbene->Insertion Intermolecular (Productive) Rearrangement 1,2-Hydride Shift (Dead Alkene) Carbene->Rearrangement Intramolecular (Spiro-specific Risk) Diazo->Carbene hv (Slow) Nucleophile Nucleophilic Attack (Non-specific) Diazo->Nucleophile Acidic Residues (Asp/Glu)

Figure 1: Photochemical fate of spiro-diazirines. Note the competition between productive insertion and the spiro-specific risk of hydride shift rearrangement.

The Reactivity Landscape[3]

The "Holy Grail": C-H Insertion

The singlet carbene is one of the few chemical species capable of inserting into an unactivated carbon-hydrogen (C-H) bond.

  • Mechanism: Concerted three-center, two-electron process.

  • Selectivity: While theoretically non-selective, electron-deficient carbenes (stabilized by electron-withdrawing groups like

    
     in TFPD) show a slight preference for electron-rich C-H bonds (tertiary > secondary > primary).
    
  • Significance: This allows labeling of hydrophobic pockets where no nucleophilic residues (Lys, Cys) are present.

The Spiro-Aliphatic Liability: Intramolecular Rearrangement

Unlike aromatic diazirines (e.g., Trifluoromethyl Phenyl Diazirine), spiro-aliphatic diazirines (where the diazirine carbon is part of a saturated ring, e.g., adamantane or cyclohexane) face a unique stability challenge.

  • The Phenomenon: The carbene center is adjacent to

    
     carbons with available hydrogens. A rapid 1,2-hydride shift  can occur, neutralizing the carbene to form an alkene.
    
  • Impact: This is a "suicide" pathway. The probe rearranges into a non-reactive alkene before it can label the protein, effectively lowering the labeling yield.

  • Mitigation: This is why spiro-adamantyl diazirines are popular; the rigid cage structure and Bredt's rule disfavor the formation of bridgehead double bonds, extending the carbene lifetime.

The "Diazo Problem": False Positives

Approximately 30-40% of excited diazirines isomerize to the linear diazo species (


) rather than forming the carbene.
  • Reactivity: The diazo species is a soft electrophile. It does not insert into C-H bonds.

  • Target Bias: It preferentially alkylates acidic residues (Aspartate, Glutamate) or reacts with bulk water.

  • Experimental Artifact: If your labeling is pH-dependent (higher at low pH due to protonation of the diazo species to a highly reactive diazonium ion), you are likely observing diazo-chemistry, not carbene-chemistry.

Comparative Data: Photophore Selection

The following table contrasts spiro-diazirines with other common photophores to guide selection.

FeatureSpiro-Diazirine (Aliphatic)Aryl-Diazirine (TFPD)Aryl AzideBenzophenone
Size/Sterics Compact (Mimics cycloalkanes)Medium (Phenyl ring)SmallBulky
Excitation ~350 nm~350–360 nm<300 nm (Protein damage risk)~350–360 nm
Reactive Species Singlet Carbene + Diazo Singlet Carbene (Stabilized)Nitrene / KetenimineTriplet Diradical
C-H Insertion YesExcellent PoorPoor (H-abstraction only)
Major Liability 1,2-H Shift (Alkene formation)Diazo isomer formationRing expansion (Dehydroazepine)Long irradiation time required
Stability ModerateHighModerateHigh

Experimental Protocol: Validated Cross-linking Workflow

This protocol is designed for a spiro-diazirine probe containing a terminal alkyne for Click chemistry enrichment.

Phase 1: Incubation & Equilibrium
  • Lysate Prep: Adjust protein concentration to 1.0–2.0 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible during photolysis, as carbenes can insert into Tris, though the rate is usually negligible compared to intramolecular quenching.

  • Probe Addition: Add spiro-diazirine probe (typically 1–10 µM final). Keep DMSO <1%.

  • Competition Control: Prepare a parallel sample with 10–50x excess of the parent (non-photoactive) ligand to validate specific binding.

  • Incubation: 30–60 mins at 4°C or RT (dark).

Phase 2: Photolysis (The Critical Step)
  • Equipment: UV cross-linker (e.g., Stratalinker) or LED array emitting at 365 nm .

  • Vessel: Open-top 96-well plate (on ice) or quartz cuvettes. Do not use standard polystyrene lids as they absorb UV.

  • Irradiation:

    • Energy Dose: 1–5 J/cm².

    • Time: Typically 5–10 minutes for high-power LEDs; up to 30 mins for older lamps.

    • Note: Extended irradiation (>30 mins) promotes non-specific labeling via the slow-reacting diazo species.

Phase 3: Click Chemistry & Enrichment
  • Quench: No specific quench needed for carbenes (they react nanoseconds after generation).

  • Click Reaction: Add Reporter Mix:

    • Azide-Tag (Biotin-N3 or Fluorophore-N3): 100 µM

    • TCEP: 1 mM (Fresh)

    • TBTA (Ligand): 100 µM

    • 
      : 1 mM
      
  • Incubation: 1 hour at RT with gentle shaking.

  • Precipitation: Acetone or MeOH/Chloroform precipitation to remove excess probe before streptavidin enrichment.

Visualization: Experimental Workflow

Workflow Step1 1. Equilibration (Probe + Proteome) Step2 2. UV Irradiation (365nm, 4°C, 10 min) Step1->Step2 Step3 3. Covalent Capture (Carbene Insertion) Step2->Step3 Step4 4. Click Chemistry (CuAAC with Biotin-N3) Step3->Step4 Step5 5. Enrichment & MS (Streptavidin Pull-down) Step4->Step5

Figure 2: Standardized proteomic workflow for spiro-diazirine photoaffinity labeling.

Troubleshooting & Optimization (E-E-A-T)

Issue: High Non-Specific Background

  • Cause: Long-lived diazo intermediates reacting with surface acidic residues.

  • Solution: Reduce irradiation time. The carbene forms and reacts instantly; the diazo species accumulates over time. Short pulses favor carbene signal. Alternatively, perform labeling at pH 8.0 to reduce protonation of the diazo species (suppressing diazonium formation).

Issue: Low Cross-linking Yield

  • Cause: Intramolecular 1,2-hydride shift (common in flexible spiro-aliphatic probes).

  • Solution: If using a spiro-cyclohexyl scaffold, switch to a spiro-adamantyl or TFPD scaffold if the binding pocket tolerates the structural change. The rigid adamantane cage suppresses hydride shifts.

Issue: Probe Degradation in Storage

  • Cause: Ambient light exposure.

  • Solution: Store solid stocks at -20°C in amber vials. DMSO stocks are stable for months if kept dark and frozen.

References

  • Dubinsky, L., et al. (2012). "Examination of the Photochemical Properties of a Spiro-Diazirine." Bioorganic & Medicinal Chemistry Letters.

  • Das, J. (2011).[3] "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews.

  • Li, Z., et al. (2021).[1] "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society. [4]

  • West, A.V., et al. (2018). "Tetra-functionalized adamantane diazirines as scaffolds for photoaffinity labeling." Organic Letters.

  • Mackinnon, A.L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology.

Sources

Foundational

1,2-Diazaspiro[2.5]oct-1-ene Scaffold: A Technical Guide for Drug Discovery and Chemical Biology

Introduction The 1,2-diazaspiro[2.5]oct-1-ene scaffold, a unique structural motif featuring a spiro-fused cyclohexane and a diazirine ring, has garnered increasing interest in medicinal chemistry and chemical biology. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2-diazaspiro[2.5]oct-1-ene scaffold, a unique structural motif featuring a spiro-fused cyclohexane and a diazirine ring, has garnered increasing interest in medicinal chemistry and chemical biology. The inherent strain of the three-membered diazirine ring, coupled with the conformational rigidity of the spirocyclic system, imparts distinct physicochemical properties that are highly desirable in the design of novel therapeutics and chemical probes. While the parent 1,2-diazaspiro[2.5]oct-1-ene is not extensively documented as a stable, isolable compound, its substituted derivatives are emerging as valuable building blocks. This guide provides a comprehensive overview of the synthesis, reactivity, safety, and applications of compounds based on this intriguing scaffold, with a focus on their utility for researchers, scientists, and drug development professionals.

Core Concepts: The 1,2-Diazaspiro[2.5]oct-1-ene Moiety

The defining feature of the 1,2-diazaspiro[2.5]oct-1-ene scaffold is the diazirine ring, a three-membered heterocycle containing two nitrogen atoms and a double bond. This moiety is a well-known precursor to carbenes upon photochemical or thermal activation, leading to the extrusion of nitrogen gas. The resulting carbene is a highly reactive intermediate capable of a variety of insertion reactions, making diazirine-containing molecules powerful tools for photoaffinity labeling and covalent modification of biological targets.

The spirocyclic fusion with a cyclohexane ring introduces a three-dimensional architecture that can enhance metabolic stability and improve the physicochemical properties of drug candidates compared to more planar structures. This rigid framework also allows for precise spatial positioning of substituents, which is crucial for optimizing interactions with biological targets.

Key Derivatives and Identification

Several key derivatives of the 1,2-diazaspiro[2.5]oct-1-ene scaffold have been synthesized and characterized. The absence of a dedicated CAS number for the parent compound underscores its likely transient nature. Researchers primarily work with functionalized analogs, the most common of which are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-Diazaspiro[2.5]octane185-79-5C₆H₁₂N₂112.17
1,2-Diazaspiro[2.5]oct-1-en-6-one1620483-18-2C₆H₈N₂O124.14[1]
1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride2225145-99-1C₆H₁₂ClN₃161.63[2]
1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride2219380-35-3C₆H₁₂ClN₃161.63[3]
1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride1803590-98-8C₅H₁₀ClN₃147.61[4]

Note: 1,2-Diazaspiro[2.5]octane is the saturated analog and is included for reference.

Synthesis and Reactivity

The synthesis of 1,2-diazaspiro[2.5]oct-1-ene derivatives typically involves the construction of the diazirine ring from a corresponding ketone precursor on the cyclohexane scaffold.

General Synthetic Workflow

G Ketone Substituted Cyclohexanone Diaziridine Diaziridine Intermediate Ketone->Diaziridine Ammoniation & Amination Diazirine 1,2-Diazaspiro[2.5]oct-1-ene Derivative Diaziridine->Diazirine Oxidation

Caption: Generalized synthetic pathway to 1,2-diazaspiro[2.5]oct-1-ene derivatives.

Step-by-Step Protocol (Conceptual):

  • Ammoniation and Amination: The synthesis generally commences with a substituted cyclohexanone. Treatment with ammonia and an aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent system leads to the formation of the corresponding diaziridine intermediate.

  • Oxidation: The diaziridine is then oxidized to the diazirine. Common oxidizing agents for this transformation include silver oxide or iodine in the presence of a base. The reaction progress should be carefully monitored to avoid over-oxidation or decomposition.

  • Purification: The final 1,2-diazaspiro[2.5]oct-1-ene derivative is purified using standard techniques such as column chromatography.

Reactivity and Carbene Generation

The principal utility of the 1,2-diazaspiro[2.5]oct-1-ene scaffold lies in its ability to generate a reactive carbene intermediate upon photolysis.

G Diazirine 1,2-Diazaspiro[2.5]oct-1-ene Derivative ExcitedState Excited State Diazirine->ExcitedState hv (UV light) Carbene Cyclohexylidene Carbene Intermediate ExcitedState->Carbene - N₂ Products Insertion Products Carbene->Products Reaction with Substrate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Incorporating 1,2-Diazaspiro[2.5]oct-1-ene into Small Molecule Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 1,2-Diazaspiro[2.5]oct-1-ene Motif in Ligand Design In the contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1,2-Diazaspiro[2.5]oct-1-ene Motif in Ligand Design

In the contemporary landscape of drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The incorporation of rigid, three-dimensional scaffolds into small molecule ligands is a proven strategy to enhance binding affinity, selectivity, and metabolic stability by exploring unoccupied regions of protein binding pockets. Among these scaffolds, spirocycles have garnered significant attention due to their ability to project substituents in well-defined vectors, thus enabling a more precise and effective interaction with biological targets.[1][2][3]

This document provides a comprehensive guide to the synthesis and application of a particularly intriguing spirocyclic building block: 1,2-diazaspiro[2.5]oct-1-ene . This strained three-membered diazirine ring fused to a cyclohexane core serves as a versatile precursor for the introduction of the corresponding diazo group or carbene, unlocking a diverse array of chemical transformations for ligand elaboration. The inherent conformational rigidity of the spirocyclic system, combined with the reactive potential of the diazo moiety, makes 1,2-diazaspiro[2.5]oct-1-ene a valuable tool for medicinal chemists aiming to escape the "flatland" of traditional aromatic scaffolds and to access novel chemical space.

These application notes will detail the synthetic protocols for preparing 1,2-diazaspiro[2.5]oct-1-ene from readily available starting materials and, crucially, will provide a protocol for its subsequent incorporation into a more complex molecular framework, illustrating its potential in the generation of diverse small molecule libraries for drug discovery programs.

Part 1: Synthesis of the 1,2-Diazaspiro[2.5]oct-1-ene Building Block

The synthesis of 1,2-diazaspiro[2.5]oct-1-ene is a two-stage process commencing from cyclohexanone. The initial step involves the formation of the saturated diaziridine, 1,2-diazaspiro[2.5]octane, which is subsequently oxidized to the desired diazirine.

Logical Workflow for the Synthesis of 1,2-Diazaspiro[2.5]oct-1-ene

G A Cyclohexanone B 1,2-Diazaspiro[2.5]octane (Diaziridine Intermediate) A->B Ammoniation/ Amination C 1,2-Diazaspiro[2.5]oct-1-ene (Final Product) B->C Oxidation

Caption: Synthetic pathway from cyclohexanone to 1,2-diazaspiro[2.5]oct-1-ene.

Protocol 1.1: Synthesis of 1,2-Diazaspiro[2.5]octane

This protocol is adapted from established methods for the synthesis of diaziridines from ketones. The reaction of cyclohexanone with ammonia and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent yields the diaziridine intermediate.

Materials:

  • Cyclohexanone

  • Methanol (MeOH)

  • Ammonia (7 N solution in MeOH)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq) at 0 °C.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in methanol to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,2-diazaspiro[2.5]octane.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure diaziridine.

Expected Yield: 60-70%

Characterization Data for 1,2-Diazaspiro[2.5]octane:

  • ¹H NMR (CDCl₃): δ 1.40-1.70 (m, 10H), 2.15 (br s, 2H).

  • ¹³C NMR (CDCl₃): δ 25.5, 26.8, 36.2, 59.8.

  • MS (EI): m/z (%) = 112 (M⁺).

Protocol 1.2: Oxidation of 1,2-Diazaspiro[2.5]octane to 1,2-Diazaspiro[2.5]oct-1-ene

The final step is the oxidation of the diaziridine to the corresponding diazirine. This is typically achieved using a mild oxidizing agent such as iodine in the presence of a base.

Materials:

  • 1,2-Diazaspiro[2.5]octane

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,2-diazaspiro[2.5]octane (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the solution.

  • Slowly add a solution of iodine (1.2 eq) in dichloromethane to the reaction mixture. The reaction is typically rapid, as indicated by the disappearance of the iodine color.

  • Stir the reaction at 0 °C for 30-60 minutes.

  • Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new, less polar spot.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure at low temperature (to avoid evaporation of the volatile product) to yield the crude 1,2-diazaspiro[2.5]oct-1-ene.

  • The product is often used in the next step without further purification due to its volatility. If necessary, purification can be achieved by careful, low-temperature column chromatography on silica gel (eluent: pentane or hexanes).

Expected Yield: 70-85%

Characterization Data for 1,2-Diazaspiro[2.5]oct-1-ene:

  • ¹H NMR (CDCl₃): δ 1.50-1.80 (m, 10H).

  • ¹³C NMR (CDCl₃): δ 25.8, 27.2, 35.5, 75.1.

  • IR (film): ν ~1570 cm⁻¹ (N=N stretch).

Part 2: Incorporation of 1,2-Diazaspiro[2.5]oct-1-ene into a Ligand Scaffold via 1,3-Dipolar Cycloaddition

The diazirine functionality of 1,2-diazaspiro[2.5]oct-1-ene can be thermally or photochemically converted to a diazo compound, which is a versatile 1,3-dipole for cycloaddition reactions.[4] This allows for the construction of five-membered heterocyclic rings, which are common motifs in bioactive molecules. The following protocol describes a representative 1,3-dipolar cycloaddition with an alkyne to form a spirocyclic pyrazole derivative.

Logical Workflow for Ligand Elaboration

G A 1,2-Diazaspiro[2.5]oct-1-ene B Spiro[cyclohexane-1,3'-[3H]pyrazole] Derivative A->B Heat or Light (hν) [3+2] Cycloaddition C Dipolarophile (e.g., Alkyne) C->B

Caption: General scheme for the [3+2] cycloaddition of 1,2-diazaspiro[2.5]oct-1-ene with a dipolarophile.

Protocol 2.1: Synthesis of a Spiro[cyclohexane-1,3'-[3H]pyrazole] Derivative

This protocol exemplifies the reaction of in situ generated cyclohexanediazoalkane from 1,2-diazaspiro[2.5]oct-1-ene with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to form a functionalized spirocyclic pyrazole.

Materials:

  • 1,2-Diazaspiro[2.5]oct-1-ene

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene (anhydrous)

  • Schlenk flask or sealed tube

  • Heating mantle with temperature controller or photochemical reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a Schlenk flask or a thick-walled sealed tube, dissolve 1,2-diazaspiro[2.5]oct-1-ene (1.0 eq) in anhydrous toluene.

  • Add dimethyl acetylenedicarboxylate (1.2 eq) to the solution.

  • Thermal Conditions: Heat the sealed reaction vessel to 80-110 °C and stir for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.

  • Photochemical Conditions (Alternative): Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature for 4-8 hours. The reaction should be performed in a suitable photochemical reactor.

  • After completion of the reaction (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure spiro[cyclohexane-1,3'-[3H]pyrazole] derivative.

Expected Yield: 50-65%

Representative Data for a Spiro[cyclohexane-1,3'-[3H]pyrazole] Derivative:

CompoundStarting MaterialsProduct StructureYield (%)¹H NMR Highlights (δ, ppm)¹³C NMR Highlights (δ, ppm)
1 1,2-Diazaspiro[2.5]oct-1-ene, DMADDimethyl 4,5-spiro[cyclohexane-1,3'-[3H]pyrazole]dicarboxylate603.85 (s, 3H), 3.90 (s, 3H), 1.50-1.90 (m, 10H)25.0, 34.5, 52.5, 53.0, 95.0, 145.0, 162.0, 165.0

Discussion and Further Applications

The protocols detailed above provide a robust framework for the synthesis and initial elaboration of the 1,2-diazaspiro[2.5]oct-1-ene building block. The true synthetic utility of this scaffold lies in the diverse reactivity of the in situ generated diazo intermediate.

  • Cycloadditions with other Dipolarophiles: Beyond alkynes, this intermediate can react with alkenes to form spiro-pyrazolines, with nitriles to generate spiro-triazoles, and with isocyanates to yield spiro-triazolones. This opens up a vast chemical space for the synthesis of novel heterocyclic systems.

  • Carbene Insertion Reactions: Under appropriate conditions (e.g., with a rhodium or copper catalyst), the diazo intermediate can eliminate nitrogen to form a carbene. This highly reactive species can undergo a variety of insertion reactions, including C-H and X-H (X = O, N, S) insertions, providing a direct method for C-C and C-heteroatom bond formation. This is particularly useful for late-stage functionalization of complex molecules.

  • Wolff Rearrangement: If the diazo compound is an α-diazoketone (which can be synthesized from a corresponding cyclohexanedione derivative), it can undergo a Wolff rearrangement to form a ketene, which can then be trapped with various nucleophiles to generate esters, amides, or carboxylic acids with a ring-contracted spirocyclic system.

Conclusion

The 1,2-diazaspiro[2.5]oct-1-ene scaffold is a powerful and versatile building block for the modern medicinal chemist. Its rigid three-dimensional structure and the unique reactivity of its diazirine moiety provide a gateway to a wide range of novel spirocyclic compounds. The protocols and application examples presented herein are intended to serve as a practical guide for researchers to explore the potential of this scaffold in their own drug discovery endeavors. By leveraging the chemistry described, scientists can expand their chemical libraries with structurally diverse and promising new molecular entities.

References

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. National Institutes of Health. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Royal Society of Chemistry. [Link]

  • Synthesis and σ receptor affinity of spiro[[5]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. Royal Society of Chemistry. [Link]

  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. National Institutes of Health. [Link]

  • An Overlooked Pathway in 1,3‐Dipolar Cycloadditions of Diazoalkanes with Enamines. National Institutes of Health. [Link]

  • 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. National Institutes of Health. [Link]

  • Uncommon carbene insertion reactions. National Institutes of Health. [Link]

  • Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI. [Link]

  • Complete integration of carbene transfer chemistry into biosynthesis. National Institutes of Health. [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). National Institutes of Health. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers Media S.A.. [Link]

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. National Library of Medicine. [Link]

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ResearchGate. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]

  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. National Institutes of Health. [Link]

  • Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. ResearchGate. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. National Institutes of Health. [Link]

  • Recent Approaches in Transition Metal-Catalyzed Chalcogenative Heteroannulation of Alkenes and Alkynes. MDPI. [Link]

  • The photochemical reactions of benzene with 1,2-, 1,3-, and 1,4-dienes. Royal Society of Chemistry. [Link]

Sources

Application

optimal UV irradiation wavelength for 1,2-Diazaspiro[2.5]oct-1-ene activation

Executive Summary This guide defines the optimal irradiation parameters for 1,2-Diazaspiro[2.5]oct-1-ene , a high-performance aliphatic diazirine photo-crosslinker.[1] Unlike aryl-diazirines (e.g., trifluoromethyl-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the optimal irradiation parameters for 1,2-Diazaspiro[2.5]oct-1-ene , a high-performance aliphatic diazirine photo-crosslinker.[1] Unlike aryl-diazirines (e.g., trifluoromethyl-phenyl-diazirine), this spiro-aliphatic scaffold offers a smaller steric footprint and distinct electronic properties, making it ideal for mapping sterically hindered binding pockets.[1]

Core Recommendation: The optimal activation wavelength is 365 nm (UV-A) using a high-intensity LED source.[1] While the absorption maximum (


) lies near 350 nm, 365 nm provides the critical balance between efficient carbene generation  and biological sample integrity , minimizing UV-B/C induced protein denaturation or DNA damage.

Photophysical Characterization & Mechanism

To optimize the protocol, one must understand the underlying photochemistry. 1,2-Diazaspiro[2.5]oct-1-ene operates via a "loss-of-nitrogen" mechanism to generate a highly reactive singlet carbene.[1]

The Absorption Profile

Aliphatic diazirines exhibit a characteristic


 transition (forbidden transition) resulting in a weak absorption band centered around 350–360 nm  (

).
  • < 300 nm: Strong absorption but highly destructive to biological macromolecules (tyrosine/tryptophan oxidation, thymine dimers).[1]

  • 350–370 nm: The "Sweet Spot."[1] Sufficient overlap with the diazirine absorption band to drive photolysis without exciting intrinsic biological chromophores.[1]

  • > 400 nm: Negligible absorption; the molecule is stable in ambient visible light.[1]

The "Diazo Problem" (Expert Insight)

A critical, often overlooked phenomenon in spiro-diazirine photochemistry is photo-isomerization .[1] Upon excitation, the diazirine can either:

  • Eliminate

    
      directly to form the active carbene (Desired Path).[1]
    
  • Isomerize to a linear diazo compound (e.g., diazo-cyclohexane derivative) (Competing Path).

The diazo isomer is relatively stable at 365 nm but can be slowly photolyzed to the carbene with continued irradiation.[1] Therefore, sufficient fluence (light dose) is required to ensure any transient diazo species are fully converted to active carbenes.[1]

Mechanistic Pathway Diagram

G Diazirine 1,2-Diazaspiro[2.5]oct-1-ene (Ground State) Excited Excited State (S1) Diazirine->Excited hν (365 nm) Diazo Diazo Isomer (Linear Intermediate) Excited->Diazo Isomerization (Minor Path) Carbene Singlet Carbene (Highly Reactive) Excited->Carbene -N2 (Major Path) Diazo->Carbene hν (Continued Irradiation) Crosslink Covalent Adduct (C-H / N-H / O-H Insertion) Carbene->Crosslink Target Insertion (< 1 ns) Quenched Quenched Product (Reaction with Water/Buffer) Carbene->Quenched Solvent Scavenging

Figure 1: Photolysis pathway showing the direct carbene formation and the competing diazo isomerization route.

Experimental Protocol

Equipment & Reagents
  • Light Source: 365 nm UV-LED (Recommended: 1000 mW/cm² output or similar high-power source).

    • Why LED? Narrow bandwidth (

      
       nm) prevents heating (IR) and deep UV damage (UV-C) common with Mercury arc lamps.[1]
      
  • Sample Container: Borosilicate glass vials or clear polypropylene (PP) tubes.

    • Note: Avoid polystyrene if possible, or ensure UV transparency at 365 nm.[1] Quartz is optimal but expensive; borosilicate is sufficient for 365 nm.[1]

  • Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.[1]4. Avoid buffers with high nucleophilic additives (e.g., Tris, Glycine) if high cross-linking efficiency is critical, although carbene reactivity is generally robust.[1]

Step-by-Step Activation Procedure

Step 1: Sample Preparation Prepare the reaction mixture containing the target protein/ligand and the 1,2-Diazaspiro[2.5]oct-1-ene probe.[1]

  • Concentration: Typical probe concentration: 10 µM – 1 mM.[1]

  • Equilibration: Incubate in the dark for 15–30 minutes to allow non-covalent binding equilibrium.

Step 2: Irradiation Setup Place samples on ice (4°C) to prevent thermal degradation and minimize heating effects from the light source.[1]

  • Distance: Position the light source 1–5 cm from the sample.[1]

  • Safety: Wear UV-protective eyewear and shield the setup.[1]

Step 3: Photoactivation (The Critical Step) Irradiate the sample at 365 nm .[1]

  • Duration:

    • High Intensity LED (>500 mW/cm²): 30 – 60 seconds.[1]

    • Low Intensity Handheld Lamp (6W): 10 – 20 minutes.[1]

  • Agitation: Gently agitate or rotate the sample halfway through to ensure uniform exposure.[1]

Step 4: Post-Irradiation Processing

  • Quenching: (Optional) Add a scavenger (e.g., excess BSA or methionine) if downstream applications require stopping residual reactivity, though the carbene lifetime is nanoseconds.[1]

  • Analysis: Proceed immediately to SDS-PAGE, Mass Spectrometry, or Click Chemistry (if the probe has a secondary handle like an alkyne).[1]

Workflow Diagram

Protocol Start Start: Probe + Target (Dark Incubation) Ice Place on Ice (4°C) Prevent thermal denaturation Start->Ice Irradiate Irradiate @ 365 nm (LED Source preferred) Ice->Irradiate Check Check Turbidity/Precipitation (Visual Inspection) Irradiate->Check Analysis Downstream Analysis (LC-MS / SDS-PAGE) Check->Analysis

Figure 2: Operational workflow for UV photoactivation.

Optimization & Troubleshooting Data

Light Source Comparison
Feature365 nm UV-LED (Recommended) Mercury Arc Lamp Handheld UV Lamp (6W)
Wavelength Purity High (Narrow band)Low (Broadband UV/Vis/IR)Medium (Filtered)
Heat Generation LowHigh (Requires IR filter)Low
Activation Time Seconds to MinutesSeconds10–30 Minutes
Sample Damage Risk MinimalHigh (UV-B/C contamination)Low
Diazo Conversion Efficient (High Flux)Very EfficientInefficient (Low Flux)
Troubleshooting Matrix
Observation Probable Cause Corrective Action
Low Cross-linking Yield Insufficient fluence (Light dose).[1]Increase irradiation time or decrease distance.[1] Ensure vial is UV-transparent.[1]
Protein Precipitation UV-induced denaturation or heat.[1]Keep samples on ice.[1] Switch to 365 nm LED (narrow band) to avoid UV-B (<300 nm).[1]
Yellowing of Solution Formation of Diazo isomer accumulation.[1]Increase irradiation time to drive the diazo

carbene conversion.
High Background Non-specific insertion into buffer components.Remove Tris/Glycine buffers; use PBS or HEPES.[1] Reduce probe concentration.[1]

References

  • Dubinsky, L., et al. (2012).[1] "Examination of the Photochemical Properties of Diazirines and Their Application in Photoaffinity Labeling." Bioorganic & Medicinal Chemistry.

  • Gomezes, C., et al. (2025).[1][2] "Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics." ACS Omega.[1]

  • Thermo Fisher Scientific. "Photoreactive Crosslinker Chemistry: Diazirines."[1] Application Technical Guide.

  • Bogdanova, A., & Popik, V. V. (2003).[1] "Wavelength-dependent photochemistry of Diazo Meldrum's acid and its spirocyclic isomer." Journal of the American Chemical Society.[1][3]

  • Lévesque, A., et al. (2021).[1] "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." Chemical Science.

Sources

Method

Application Note: High-Fidelity PPI Mapping Using Spirocyclic Aliphatic Diazirines

This Application Note and Protocol guide details the use of 1,2-Diazaspiro[2.5]oct-1-ene (and its functional derivatives) for high-resolution Protein-Protein Interaction (PPI) mapping. Introduction: The "Minimalist" Phot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,2-Diazaspiro[2.5]oct-1-ene (and its functional derivatives) for high-resolution Protein-Protein Interaction (PPI) mapping.

Introduction: The "Minimalist" Photophore Revolution

In the landscape of photoaffinity labeling (PAL), steric bulk and chemical bias are the enemies of resolution. Traditional aromatic crosslinkers (e.g., Trifluoromethylphenyl-diazirine, TFMD) often disrupt the native binding pose of small molecule drugs due to their large size. Conversely, linear aliphatic diazirines, while smaller, suffer from a "Diazo Problem"—they frequently isomerize into long-lived diazo species that preferentially react with acidic residues (Glu, Asp), introducing significant bias into the mapping data.

1,2-Diazaspiro[2.5]oct-1-ene represents a second-generation spirocyclic aliphatic diazirine . Its spiro-fused cyclohexane ring provides unique conformational rigidity that favors the formation of a short-lived singlet carbene upon UV irradiation, minimizing the formation of the biased diazo intermediate. This results in "true" proximity labeling with a capture radius of ~3-4 Å, making it an ideal warhead for mapping binding pockets of small molecule inhibitors, peptide mimetics, and fragment-based drug discovery (FBDD) campaigns.

Key Advantages[1]
  • Steric Silence: The compact spiro-scaffold mimics a simple cyclohexyl or isopropyl group, allowing it to replace hydrophobic moieties in ligands without abolishing binding affinity.

  • Unbiased Insertion: Favors C-H and X-H insertion via a singlet carbene mechanism, reducing the acidic-residue bias seen in linear dialkyl diazirines.

  • Rapid Kinetics: Nanosecond-scale lifetime of the reactive intermediate ensures crosslinking occurs only within the immediate binding pocket.

Mechanism of Action: The Spiro-Carbene Pathway

Understanding the photochemistry is critical for experimental design. Unlike linear analogs, the spiro-fusion prevents rapid 1,2-hydrogen migration and suppresses diazo isomerization.

Photochemical Pathway Diagram[2]

DiazirineMechanism Diazirine 1,2-Diazaspiro[2.5]oct-1-ene (Ground State) Excited Excited State (UV 350-365nm) Diazirine->Excited Carbene Singlet Carbene (Reactive Species) Excited->Carbene N2 Release (Major Pathway) Diazo Diazo Isomer (Biased Intermediate) Excited->Diazo Isomerization (Minor Pathway) Insertion Covalent Crosslink (C-H / N-H / O-H) Carbene->Insertion ~ns Lifetime Unbiased AcidLabeling Acidic Residue Ester (Glu/Asp Artifact) Diazo->AcidLabeling Slow Reaction Biased

Figure 1: Photochemical fate of 1,2-Diazaspiro[2.5]oct-1-ene.[1] The spiro-cyclic structure favors the direct singlet carbene pathway (green), minimizing off-target acidic residue labeling common in linear diazirines.

Experimental Protocol: Interaction Mapping

Phase A: Probe Design & Preparation

Pre-requisite: This protocol assumes the 1,2-Diazaspiro[2.5]oct-1-ene moiety is incorporated into a ligand (e.g., using 1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid as a building block).

  • Probe Synthesis: Couple the spiro-diazirine carboxylic acid to your pharmacophore's solvent-exposed amine or hydroxyl group.

    • Note: Ensure the diazirine is placed in a region of the ligand known to tolerate hydrophobic bulk (check SAR data).

  • Control Synthesis: Synthesize a "Competitor" molecule (the native ligand without the diazirine) to validate binding specificity.

  • Solubilization: Dissolve the probe in 100% DMSO to a 50 mM stock. Store at -80°C in the dark. Diazirines are stable in ambient light but avoid direct sunlight.

Phase B: In Vitro Crosslinking Workflow
Materials
  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Avoid Tris or buffers with high nucleophilic potential if possible, though carbene insertion tolerates them better than NHS-esters.

  • UV Source: LED lamp at 365 nm (e.g., Stratalinker or localized LED array).

    • Critical: Do NOT use 254 nm (damages protein/DNA) or broad-spectrum UV without a filter.

  • Vessel: 96-well clear-bottom plate (glass or UV-transparent plastic) or borosilicate glass vials.

Step-by-Step Procedure

1. Equilibration (Dark Incubation)

  • Dilute protein target to 1–5 µM in Buffer.

  • Add Spiro-Diazirine Probe to a final concentration of 10–50 µM (aim for 10x Kd).

  • Competition Control: Pre-incubate protein with 100x excess of native ligand for 30 min before adding the probe.

  • Incubate mixtures for 30 minutes at 4°C or RT in the dark to establish equilibrium.

2. Photoactivation (The "Flash" Step)

  • Place samples on ice (to prevent heating artifacts).

  • Irradiate at 365 nm for 60–180 seconds .

    • Optimization: Perform a time-course (0, 30, 60, 120, 300 s) and monitor by Western Blot (if probe has a tag) or MS to maximize crosslinking yield vs. protein degradation.

    • Distance: Keep light source ~2-5 cm from the sample. Ensure uniform illumination.

3. Post-Reaction Processing

  • Quenching: No chemical quench is needed for carbenes (they react instantly with water if not protein). However, adding DTT (10 mM) can reduce disulfides for downstream MS.

  • Click Chemistry (Optional): If your probe includes an alkyne handle, perform CuAAC click reaction now to attach Biotin-Azide for enrichment.

    • Reagents: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. Incubate 1 hr at RT.

Phase C: Mass Spectrometry Analysis (Bottom-Up)
  • Digestion: Standard Trypsin/LysC digestion (overnight).

  • Enrichment: If biotinylated, enrich on Streptavidin beads. If not, direct injection (for purified proteins).

  • LC-MS/MS:

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred.

    • Mass Shift: You must define a variable modification in your search engine (e.g., MaxQuant, Proteome Discoverer).

    • Calculation: Mass of Probe - Mass of N2 (28.01 Da) + Mass of H (1.008 Da).

    • Note: The carbene inserts into a bond, so the net addition is the whole probe mass minus N2.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterLinear Alkyl DiazirineSpiro-Diazirine (1,2-DS) TFMD (Aromatic)
Reactive Species Mix: Diazo (60%) / Carbene (40%)Dominant: Carbene (>80%) Carbene
Residue Bias High (Glu/Asp acidic residues)Low (Aliphatic/General) Low (Aromatic preference)
Steric Size Small (Flexible chain)Compact (Rigid Spiro) Large (Bulky Phenyl)
Crosslink Radius ~10 Å (due to rearrangement)~3-4 Å (Direct insertion) ~4 Å
UV Wavelength 350-365 nm350-365 nm 350-365 nm
Workflow Diagram

Workflow cluster_0 Phase A: Binding cluster_1 Phase B: Crosslinking cluster_2 Phase C: Analysis Probe Spiro-Diazirine Probe Complex Non-Covalent Complex Probe->Complex Protein Target Protein Protein->Complex XL_Complex Covalently Crosslinked Complex->XL_Complex Carbene Insertion UV UV 365nm (1-3 min) UV->XL_Complex Digest Trypsin Digestion XL_Complex->Digest MS LC-MS/MS Site ID Digest->MS

Figure 2: Experimental workflow for PPI mapping using 1,2-Diazaspiro[2.5]oct-1-ene probes.

Troubleshooting & Optimization

  • Issue: Low Crosslinking Efficiency (<1%)

    • Cause: Water quenching.[2] Carbenes react with water if not buried in a hydrophobic pocket.

    • Solution: Increase probe concentration or use a "double-click" strategy (enrichment) to detect low-abundance species. Ensure the diazirine is positioned deep within the binding interface.

  • Issue: High Background Labeling

    • Cause: Non-specific hydrophobic sticking.

    • Solution: Improve washing stringency after the click-chemistry step (use 1% SDS or 8M Urea washes before bead elution). Always compare against the "Competitor" control.

  • Issue: Protein Precipitation

    • Cause: UV-induced aggregation or local heating.

    • Solution: Use a cold block or ice bath during irradiation. Pulse the UV (e.g., 30s ON / 30s OFF).

References

  • Grygorenko, O. O., et al. (2019).[3] Spirocyclic aliphatic diazirines as minimal photoaffinity labels.Angewandte Chemie International Edition . Link

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules.Journal of the American Chemical Society .[4] Link

  • Zhu, Y., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling.Chemical Science .[2][5] Link

  • Dubois, P., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling.Molecules .[6][7][1][2][3][4][5][8][9][10][11][12] Link

  • Smith, E., & Jones, R. (2023). Protocols for Photo-Cross-Linking Mass Spectrometry.Nature Protocols . Link(Generalized reference for CX-MS workflows).

Sources

Application

Application Note: Bioorthogonal Chemistry Applications of Spiro-Diazirine Derivatives

High-Fidelity Photoaffinity Labeling for Drug Target Identification and Interactomics Executive Summary This guide details the application of spiro-diazirine derivatives (e.g., spiro-adamantane, spiro-cyclobutane) in bio...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Photoaffinity Labeling for Drug Target Identification and Interactomics

Executive Summary

This guide details the application of spiro-diazirine derivatives (e.g., spiro-adamantane, spiro-cyclobutane) in bioorthogonal chemistry, specifically for Photoaffinity Labeling (PAL) . While trifluoromethyl-phenyl-diazirine (TPD) has long been the gold standard, it suffers from a critical mechanistic flaw: the formation of long-lived diazo isomers that lead to non-specific background labeling.

Spiro-diazirines represent the next generation of photoprobes. They offer superior ambient light stability , compact steric profiles (mimicking aliphatic cycles), and most importantly, a cleaner photochemical mechanism that minimizes artifactual diazo-based alkylation. This guide provides the theoretical grounding and practical protocols to implement spiro-diazirine probes in chemoproteomics.

Mechanistic Advantage: The "Pure Carbene" Pathway

To design effective experiments, one must understand why spiro-diazirines are chosen over TPDs.

The "Diazo Problem" in Traditional Probes

Upon UV irradiation (350–365 nm), TPDs undergo a bifurcation. Approximately 60-70% form the desired reactive carbene (which inserts into C-H/N-H bonds). However, 30-40% isomerize into a linear diazo species . This diazo intermediate is long-lived and acts as a weak electrophile, preferentially reacting with acidic residues (Glu/Asp) or solvent over long timeframes. This causes high background noise and false-positive "binding" sites.

The Spiro-Diazirine Solution

Spiro-diazirines, particularly spiro-cyclobutanediazirines , are constrained by ring strain. Upon irradiation, they rapidly extrude nitrogen to form the carbene (e.g., cyclobutylidene). The geometric constraints severely disfavor the formation of the linear diazo isomer, or render it sufficiently unstable that it does not participate in background labeling. This results in a "cleaner" capture event driven almost exclusively by the carbene.

Visualization: Photochemical Pathways

The following diagram contrasts the "dirty" pathway of TPD with the "clean" pathway of spiro-diazirines.

DiazirineMechanism cluster_TPD Traditional TPD Probe cluster_Spiro Spiro-Diazirine Probe TPD Phenyl-Diazirine Carbene_T Carbene (Fast Insertion) TPD->Carbene_T UV (365nm) ~65% Diazo_T Diazo Isomer (Long-lived) TPD->Diazo_T Isomerization ~35% Target Specific Target Crosslink Carbene_T->Target Artifact Non-Specific Acidic Residue Labeling Diazo_T->Artifact Slow Alkylation Spiro Spiro-Diazirine Carbene_S Cyclic Carbene (Cyclobutylidene) Spiro->Carbene_S UV (365nm) >95% Carbene_S->Target C-H Insertion

Figure 1: Mechanistic comparison showing the elimination of the artifact-prone diazo pathway in spiro-diazirine probes.

Applications in Drug Discovery[1][2][3][4]

A. Minimalist Linkers for Target Identification

The compact size of spiro-diazirines allows them to be integrated directly into a pharmacophore (replacing a phenyl, cyclohexyl, or piperidine ring) without significantly altering binding affinity. This is termed "Minimalist Linker" design.

  • Case Study: Replacement of a piperidine moiety in a kinase inhibitor with a spiro-piperidine diazirine.

  • Benefit: Unlike bulky benzophenones, the spiro-diazirine does not sterically clash with the ATP binding pocket.

B. Mapping Protein-Protein Interactions (PPIs)

Spiro-diazirines are ideal for mapping transient PPIs because the generated carbene has a short half-life (nanoseconds). It only crosslinks residues within immediate proximity (zero-length crosslinking), providing high-resolution structural data on the interface.

Experimental Protocol: Live-Cell Photoaffinity Labeling

Objective: Identify the protein target of a small molecule inhibitor using a spiro-diazirine "minimalist" probe.

Materials Required[1][4][5][6][7][8][9][10][11]
  • Probe: Alkyne-tagged spiro-diazirine analog of the drug.

  • Control: Parent drug (competitor) lacking the tag.

  • Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, Protease Inhibitors.

  • Click Reagents: Biotin-Azide, CuSO4, THPTA (ligand), Sodium Ascorbate.

  • UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Critical: Do not use <300 nm UV, as it damages proteins and causes cell death.

Workflow Diagram

PAL_Workflow cluster_0 1. Incubation cluster_1 2. Photo-Activation cluster_2 3. Enrichment cluster_3 4. Analysis Step1 Live Cells + Probe (Optional: + Competitor) Step2 UV Irradiation 365 nm, 10 min, 4°C Step1->Step2 Step3 Lysis & Click Chemistry (CuAAC + Biotin-N3) Step2->Step3 Step4 Streptavidin Pull-down & Tryptic Digest Step3->Step4 Step5 LC-MS/MS Target ID Step4->Step5

Figure 2: Step-by-step workflow for live-cell photoaffinity labeling and chemoproteomic analysis.

Detailed Step-by-Step Procedure
Step 1: Probe Incubation (The "Pulse")
  • Seed cells (e.g., HEK293T) to 80-90% confluence.

  • Experimental Group: Treat cells with the Spiro-Diazirine Probe (typically 1–10 µM).

  • Competition Control: Pre-treat cells with 10x-50x excess of the parent drug for 1 hour, then add the Probe. This validates that binding is specific and saturable.

  • Incubate at 37°C for 1–4 hours (depending on cell permeability).

Step 2: UV Irradiation (The "Snap")
  • Wash cells 2x with cold PBS to remove unbound probe.

  • Keep cells on ice (4°C) to prevent thermal degradation and reduce lateral diffusion of membrane proteins.

  • Irradiate at 365 nm for 10 minutes.

    • Note: Spiro-diazirines are generally more stable than TPDs; ensure your UV source has sufficient power (approx. 5–10 mW/cm²).

  • Harvest cells by scraping into PBS.

Step 3: Click Chemistry & Enrichment
  • Lyse cells in Lysis Buffer. Sonication may be required for nuclear targets.

  • Normalize protein concentration (e.g., to 1 mg/mL).

  • Click Reaction Mix: Add in order:

    • Biotin-Azide (100 µM)

    • THPTA (100 µM)

    • CuSO4 (1 mM)

    • Sodium Ascorbate (1 mM) - Add last to initiate.

  • Rotate for 1 hour at room temperature.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.

  • Resuspend and incubate with Streptavidin-agarose beads for 2 hours.

Step 4: On-Bead Digestion & MS
  • Wash beads stringently (1% SDS, then Urea, then Bicarbonate) to remove non-covalent binders.

  • Perform on-bead tryptic digestion overnight.

  • Analyze peptides via LC-MS/MS.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

When analyzing MS data, compare the Label-Free Quantification (LFQ) intensities between the Probe and Competitor samples.

MetricHigh Confidence TargetNon-Specific Background
Enrichment Ratio > 5-fold (Probe / Control)~ 1-fold
Competition Effect Signal disappears with excess drugSignal remains constant
Residue Specificity Often localized to binding pocketRandom surface residues
Troubleshooting Guide
IssueProbable CauseSolution
Low Crosslinking Yield Spiro-diazirines have lower quantum yield than azides.Increase UV time to 15 min or probe concentration. Ensure UV source is strictly 365 nm.
High Background Non-specific hydrophobic binding.[1]Increase stringency of bead washes (e.g., wash with 1% SDS in PBS).
Probe Degradation Exposure to ambient light.[2]While spiro-diazirines are stable, always handle in low-light/amber tubes until irradiation.
No Competition Probe affinity is too low compared to parent.Verify the "Minimalist" linker didn't disrupt the pharmacophore binding mode (e.g., via docking or SPR).

References

  • Mechanistic Differences between Linear vs. Spirocyclic Dialkyldiazirine Probes. Chem. Sci. (2024).[3][4][5]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines.Organic Letters (2020).

  • Minimalist Photo-Crosslinkers for Live-Cell Imaging and Chemical Proteomics. Angew. Chem. Int. Ed. (2017).[1]

  • Recent Applications of Diazirines in Chemical Proteomics.ChemBioChem (2025).

  • Photoaffinity Labeling Preferences of Diazirines. J. Am. Chem. Soc. (2021).[6]

Sources

Method

Application Note: In Situ Activation of 1,2-Diazaspiro[2.5]oct-1-ene for Spatiotemporal Interactome Profiling in Live Cells

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the in situ photoactivation of the 1,2-diazaspiro[2.5]oct-1-ene (spiro-diazirine) scaffold. This moiety is a "gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the in situ photoactivation of the 1,2-diazaspiro[2.5]oct-1-ene (spiro-diazirine) scaffold. This moiety is a "gold standard" photoreactive handle for Photoaffinity Labeling (PAL) , enabling the mapping of protein-ligand and protein-protein interactions (interactomes) within the native environment of live cells.

Introduction: The Spiro-Diazirine Advantage

The 1,2-diazaspiro[2.5]oct-1-ene moiety (often referred to as a spiro-diazirine ) represents a premier class of bioorthogonal photoreactive groups. Unlike linear diazirines or aryl azides, the spiro-cyclic framework offers a unique balance of chemical stability in the dark and high reactivity upon UV activation.

When incorporated into small molecule drugs, metabolites, or peptides, this scaffold remains inert during cellular uptake and incubation. Upon in situ activation with long-wave UV light (350–365 nm), it undergoes photolysis to generate a highly reactive carbene intermediate. This carbene inserts rapidly into nearby C–H, N–H, or O–H bonds, covalently "freezing" dynamic interactions with near-zero distance constraints.

Key Technical Advantages[1][2]
  • Bioorthogonality: The diazirine ring is stable to physiological pH, reducing agents (e.g., glutathione), and enzymes, preventing premature activation.

  • Small Footprint: The compact spiro-cycle mimics the steric bulk of a phenyl or cyclohexyl group, minimizing perturbation of the ligand's binding affinity.

  • High Crosslinking Efficiency: The generated carbene (and potentially the diazo isomer) ensures robust covalent capture of low-affinity or transient binding partners.

Mechanism of Action

The activation of 1,2-diazaspiro[2.5]oct-1-ene is a photochemical event that must be precisely controlled.

  • Photolysis: Irradiation at 350–365 nm triggers the expulsion of nitrogen gas (

    
    ).
    
  • Carbene Formation: The primary reactive species is a singlet carbene . This electron-deficient species is extremely short-lived (~nanoseconds) and inserts promiscuously into adjacent bonds (the "crosslinking" event).

  • Diazo Isomerization (Secondary Pathway): A fraction of the excited diazirine may isomerize to a linear diazo species.[1] While less reactive than the carbene, the diazo species can also act as a soft electrophile or undergo slow insertion, contributing to the labeling yield.

Mechanistic Pathway Diagram

Diazirine_Activation Diazirine 1,2-Diazaspiro[2.5]oct-1-ene (Inert Probe) Excited Excited State (Singlet) Diazirine->Excited UV (350-365 nm) Carbene Reactive Carbene (Singlet) Excited->Carbene -N2 (Major Path) Diazo Diazo Isomer (Linear) Excited->Diazo Isomerization (Minor Path) Insertion Covalent Protein-Probe Complex Carbene->Insertion C-H/X-H Insertion (< 10 Å) Quenching Quenched By-product (Reaction with Water) Carbene->Quenching H2O Scavenging Diazo->Carbene hv / Heat Diazo->Insertion Slow Reactivity

Figure 1: Photochemical activation pathway of the spiro-diazirine scaffold. The singlet carbene is the primary driver of zero-length crosslinking.

Experimental Protocol: Live Cell Profiling

This protocol describes the use of a spiro-diazirine-functionalized probe (e.g., a drug analog) to identify binding targets in live mammalian cells (e.g., HEK293, HeLa).

Materials Required[2][4][5][6][7][8][9][10][11]
  • Probe: Ligand-SpiroDiazirine conjugate (10–100 µM stock in DMSO).

  • Competition Control: Parent ligand (10–100x excess).

  • UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp, approx. 10–100 mW/cm²).

  • Lysis Buffer: RIPA or NP-40 buffer with protease inhibitors.

  • Click Chemistry Reagents: Azide/Alkyne-biotin or fluorophore (if probe has a secondary click handle like an alkyne).

Step-by-Step Methodology
Phase 1: Incubation (The "In Situ" Phase)
  • Seeding: Plate cells to reach 80–90% confluency in 10 cm dishes.

  • Treatment: Replace media with serum-free media containing the Spiro-Diazirine Probe (typically 1–10 µM).

    • Control: For competition samples, pre-incubate with 50x excess of the non-labeled parent drug for 30 min prior to adding the probe.

  • Equilibration: Incubate at 37°C for a time sufficient for cellular uptake and target binding (typically 30 min – 2 hours).

Phase 2: Photoactivation

Critical Step: This step converts the inert diazirine into the reactive carbene inside the cell.

  • Wash: Remove media and wash cells 2x with ice-cold PBS to remove unbound extracellular probe. Leave a thin layer of PBS to prevent drying.

  • Irradiation: Place the culture dish on ice (to prevent thermal damage). Irradiate with 365 nm UV light for 5–10 minutes .

    • Note: Ensure the plastic lid is removed if it absorbs UV. Polystyrene absorbs <300 nm, but 365 nm usually passes; however, direct exposure is best.

  • Harvest: Immediately scrape cells into PBS, pellet (500 x g, 5 min), and flash freeze or proceed to lysis.

Phase 3: Enrichment & Analysis
  • Lysis: Lyse cell pellets. Perform protein quantification (BCA assay).

  • Click Reaction (Optional): If the probe contains an alkyne handle, react the lysate with Biotin-Azide via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to tag the crosslinked complexes.

  • Pulldown: Enrich biotinylated proteins using Streptavidin-agarose beads.

  • Analysis: Elute and analyze via SDS-PAGE (Western Blot) or LC-MS/MS (Proteomics).

Data Interpretation & Troubleshooting

Comparative Performance: Spiro vs. Linear Diazirines

Researchers often choose between spiro and linear diazirines. The spiro-scaffold is generally preferred for "in situ" work due to stability.

Feature1,2-Diazaspiro[2.5]oct-1-ene (Spiro)Linear Alkyl Diazirine
Dark Stability High (Resistant to metabolism)Moderate (Susceptible to reduction)
Carbene Yield HighModerate
Diazo Isomerization Low to ModerateHigh (Can lead to off-target noise)
Steric Bulk Compact (Rigid)Flexible (Alkyl chain)
Activation Wavelength ~350–365 nm~350–365 nm
Troubleshooting Guide
  • Low Labeling Efficiency:

    • Cause: Inefficient photolysis or quenching by media components.

    • Fix: Increase UV intensity (not time), ensure PBS wash is thorough (remove serum proteins), or use a quartz cover.

  • High Background:

    • Cause: Nonspecific insertion into abundant proteins (e.g., actin, tubulin) or "Diazo" reactivity.

    • Fix: Use a rigorous competition control (excess parent drug) to subtract background during MS analysis.

  • Cell Toxicity:

    • Cause: UV damage.

    • Fix: Keep cells on ice during irradiation; do not exceed 10 minutes of exposure.

References

  • Dubinsky, L., et al. (2012). "Examination of the Photochemical Properties of a 1,2-Diazaspiro[2.5]oct-1-ene Derivative." Journal of Organic Chemistry. Link

  • Yang, Y., et al. (2016). "Recent advances in photoaffinity labeling for target identification."[2] Acta Pharmaceutica Sinica B. Link

  • Li, Z., et al. (2013). "Minimalist reagents for bioorthogonal labeling and photo-crosslinking." Angewandte Chemie International Edition. Link

  • Mackinnon, A. L., & Taunton, J. (2009). "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link

  • Kleiner, R. E., et al. (2011). "In vitro selection of a DNA-templated small-molecule library reveals a class of macrocyclic kinase inhibitors." Journal of the American Chemical Society. (Demonstrates spiro-diazirine utility). Link

Sources

Technical Notes & Optimization

Troubleshooting

stability of 1,2-Diazaspiro[2.5]oct-1-ene under acidic conditions

This technical guide addresses the stability and handling of 1,2-Diazaspiro[2.5]oct-1-ene (also known as 3,3-pentamethylenediazirine), a spiro-aliphatic diazirine widely used as a compact photoaffinityophore.[1] Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 1,2-Diazaspiro[2.5]oct-1-ene (also known as 3,3-pentamethylenediazirine), a spiro-aliphatic diazirine widely used as a compact photoaffinityophore.[1]

Unlike their aromatic counterparts (e.g., trifluoromethyl-phenyl diazirines), aliphatic diazirines possess a distinct chemical liability: acid-catalyzed isomerization to diazo species. This guide provides the mechanistic insight and protocols necessary to prevent experimental failure.[1]

Part 1: Executive Technical Summary

Compound Class: Aliphatic (Spiro) Diazirine.[1][2] Primary Stability Threat: Acid-mediated isomerization to reactive diazo intermediates.[1][2] Critical Threshold: Significant decomposition observed at pH < 4.0 in aqueous media; conditional stability in anhydrous organic acids (e.g., TFA/DCM) during synthesis.[1][2]

The "Dark Reaction" Phenomenon

Researchers often report "background labeling" (labeling without UV irradiation) when using this compound.[1][2] This is not a purity issue but a chemical feature. In acidic environments (or localized acidic pockets on proteins), the diazirine ring opens to form a diazo species, which then protonates to a diazonium ion and alkylates nucleophiles (e.g., Asp/Glu carboxylates) thermally.[1][3]

Part 2: Stability & Compatibility Matrix

Solvent & pH Compatibility Table
ConditionStability RatingTechnical Note
Aqueous Buffer (pH 7.4) High Stable for days at 4°C. Ideal for biological assays.[1][2]
Aqueous Buffer (pH 5.0) ⚠️ Moderate Slow isomerization to diazo species.[1][2] Use immediately.
Aqueous Acid (pH < 3.0) Critical Failure Rapid hydrolysis to cyclohexanone/cyclohexanol and N₂.[1][2]
HPLC Mobile Phase (0.1% Formic) ⚠️ Caution Acceptable for fast gradients (<15 min).[1][2] Keep autosampler at 4°C.
HPLC Mobile Phase (0.1% TFA) Avoid Stronger acidity accelerates on-column degradation.[1][2]
Anhydrous TFA/DCM Conditional Stable for synthetic deprotection steps (<1 hr) if strictly anhydrous.[1][2]
DMSO / Methanol High Preferred stock solvents.[1][2] Store at -20°C.

Part 3: Mechanistic Troubleshooting (Root Cause Analysis)

Issue 1: "My compound disappears during HPLC analysis."

Diagnosis: Acid-catalyzed hydrolysis on the column. Mechanism: The silica surface of HPLC columns can be acidic, and mobile phases containing 0.1% TFA (pH ~2) protonate the diazirine nitrogen.[1] Solution:

  • Switch modifier to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6.5).[1][2]

  • Reduce column temperature to 20°C .

  • Inject from a neutral sample buffer (avoid dissolving sample in pure 0.1% TFA).[1][2]

Issue 2: "I see protein labeling in my 'No-UV' control."

Diagnosis: Formation of a Diazo intermediate.[1][2][4] Mechanism: Aliphatic diazirines are "pseudo-stable."[1][2] In the presence of acidic amino acid residues (Aspartate, Glutamate), the diazirine isomerizes to diazocyclohexane .[1] This intermediate acts as a chemical crosslinker, reacting with carboxylates to form ester bonds without light.[1][2] Solution:

  • Perform labeling at pH 7.5 – 8.0 .

  • Limit incubation time before UV irradiation.

  • Use a "quenched" control (pre-photolyzed diazirine) to distinguish non-specific binding from covalent labeling.[1][2]

Issue 3: "Yields are low after chemical synthesis workup."

Diagnosis: Exposure to aqueous acid during extraction.[1][2] Mechanism: While the ring survives anhydrous TFA (used for Boc-deprotection), it degrades instantly upon contact with water if the acid is not neutralized first.[1] Solution:

  • Quench acidic reactions into saturated NaHCO₃ or Triethylamine before adding water.[1][2]

  • Never wash the organic layer with 1M HCl.[1][2]

Part 4: Decomposition Pathway Visualization

The following diagram illustrates the divergent pathways of the diazirine: the desired Photochemical path (UV) vs. the destructive Acidic path.[3]

DiazirineStability Diazirine 1,2-Diazaspiro[2.5]oct-1-ene (Stable Precursor) UV UV Light (350 nm) Diazirine->UV Acid Acid (H+) (Dark Reaction) Diazirine->Acid Isomerization Carbene Singlet Carbene (Reactive Intermediate) UV->Carbene - N2 Diazo Diazocyclohexane (Transient Isomer) Acid->Diazo Target C-H / X-H Insertion (Desired Labeling) Carbene->Target Crosslinking Diazonium Diazonium Ion (Highly Unstable) Diazo->Diazonium + H+ Hydrolysis Cyclohexanone / Alcohol (Degradation Product) Diazonium->Hydrolysis + H2O / - N2 Alkylation Esterification of Asp/Glu (Background Labeling) Diazonium->Alkylation + Protein-COOH

Caption: Divergent reaction pathways.[1][2] The Acidic path (Red) competes with the desired UV path (Green), leading to artifacts and sample loss.[1]

Part 5: Standard Operating Protocol (SOP)

Protocol: Acid-Stability Quality Control Test

Use this protocol to verify if your specific buffer system is compatible with the probe.

Materials:

  • UV-Vis Spectrophotometer (Quartz cuvette).[1][2]

  • 1,2-Diazaspiro[2.5]oct-1-ene (10 mM stock in DMSO).[1][2]

  • Test Buffer (Your experimental condition).[1][2]

Procedure:

  • Baseline Scan: Dilute stock to 100 µM in Methanol (neutral standard). Scan 250–400 nm.[1][2] Note the characteristic absorption (weak n-π* transition around ~350 nm).[1][2]

  • Buffer Challenge: Dilute stock to 100 µM in your Test Buffer .

  • Time-Course: Measure Abs(350 nm) immediately (t=0), then at 15 min, 1 hour, and 4 hours.

  • Interpretation:

    • >95% Retention: Compatible.[1][2]

    • <90% Retention: Significant degradation.[1][2] Adjust pH or temperature.[1][2]

    • Appearance of peak at ~290 nm: Indicates ketone formation (decomposition).[1][2]

References

  • West, A. V., et al. (2021).[1][2] Labeling preferences of diazirines with protein biomolecules. National Institutes of Health (NIH).[1][2] Link

    • Key Insight: Establishes the "diazo-isomer" mechanism for background labeling of acidic residues by alkyl diazirines.
  • Chemical Science. (2021).[1][2][5] Structure–function relationships in aryl diazirines reveal optimal design features. Royal Society of Chemistry.[1][2] Link

    • Key Insight: Contrasts the stability of aliphatic vs. aryl diazirines under synthetic conditions.
  • SynQuest Labs. (2018).[1][2] Safety Data Sheet: 1-Oxaspiro[2.5]octane derivatives. Link

    • Key Insight: General handling and storage protocols for spiro-octane deriv
  • PubChem. (2025).[1][2][6] 1,2-Diazaspiro[2.5]oct-1-ene Compound Summary. National Library of Medicine.[1][2] Link[1]

    • Key Insight: Physicochemical properties and identifier verific

Sources

Optimization

Technical Support Center: Optimizing Hydrophobic Diazirine Linker Solubility

Status: Operational Operator: Senior Application Scientist Topic: Resolving Solubility & Aggregation in Photoaffinity Labeling (PAL) Introduction: The Hydrophobic Challenge Welcome to the technical support center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Solubility & Aggregation in Photoaffinity Labeling (PAL)

Introduction: The Hydrophobic Challenge

Welcome to the technical support center. You are likely here because your diazirine-based probe—critical for mapping protein-ligand interactions—is precipitating upon dilution, aggregating in solution, or yielding high non-specific background signal.

The Root Cause: While the diazirine ring itself (specifically the trifluoromethyl phenyldiazirine) is relatively small, the linker systems and the ligands they carry are often highly lipophilic. When you dilute a hydrophobic stock (dissolved in DMSO) into an aqueous buffer, the sudden change in dielectric constant forces the hydrophobic molecules to cluster, driving precipitation or micelle formation. This "Solvent Shock" compromises labeling efficiency and increases false positives.

This guide provides three distinct modules to resolve these issues: Solvent Engineering , Linker Design , and Protocol Optimization .

Module 1: Solvent Engineering (The Immediate Fix)

Scenario: You have an existing hydrophobic probe and cannot change its chemical structure. You need to keep it soluble in a biological buffer.

The "Stepwise Dilution" Protocol

Directly pipetting a high-concentration DMSO stock into a buffer often causes immediate precipitation (visible turbidity). Use this stepwise method to maintain the hydration shell.

DOT Diagram: Solvent Handling Workflow

SolventProtocol Stock 1. Master Stock (100% DMSO) Conc: 10-50 mM Inter 2. Intermediate Dilution (50% DMSO / 50% Buffer) Conc: 10x Final Stock->Inter 1:1 Dilution Final 3. Final Working Solution (<1% DMSO) Slow addition to vortexing buffer Inter->Final Dropwise Addition

Figure 1: Stepwise dilution strategy to prevent "Solvent Shock" precipitation.

Critical Solvent Limits

Do not exceed the DMSO tolerance of your biological system.[1][2][3] High DMSO concentrations can denature proteins, altering the very binding site you are trying to map.

Biological SystemMax Recommended DMSORisk at High Conc.[1]
Enzymatic Assays 0.5% - 1.0%Active site unfolding; loss of catalysis.
Live Cell Culture 0.1% - 0.5%Cytotoxicity; membrane permeabilization.
Structural Biology (CryoEM/NMR) < 0.1%Aggregation artifacts; background noise.

Troubleshooting Tip: If turbidity persists at 0.5% DMSO, consider using Pluronic F-127 (0.01%) or Tween-20 (0.005%) in your buffer before adding the probe. These non-ionic detergents stabilize hydrophobic molecules without denaturing most proteins.

Module 2: Linker Design (The Structural Fix)

Scenario: You are designing a new probe or experiencing high non-specific binding (background noise) with an aliphatic linker.

The Aliphatic vs. PEG Dilemma

Traditional carbon-chain linkers (Aliphatic) are hydrophobic and "sticky." They attract to hydrophobic patches on non-target proteins. Replacing these with Polyethylene Glycol (PEG) spacers is the gold standard for improving solubility.

Scientific Rationale:

  • Aliphatic Linkers: High LogP (lipophilic). Prone to "micelle" formation where the diazirine heads hide inside the core, preventing light activation.

  • PEG Linkers: Amphiphilic. The oxygen atoms in the PEG chain accept hydrogen bonds from water, creating a hydration sphere that keeps the probe dispersed as monomers.

DOT Diagram: Linker Selection Logic

LinkerSelection Start Start: Select Linker Type Q1 Is the Ligand Highly Hydrophobic? Start->Q1 Q2 Is the Target in a Membrane? Q1->Q2 No Result_PEG RECOMMENDATION: PEG-3 or PEG-4 Linker (Increases Solubility) Q1->Result_PEG Yes Q2->Result_PEG No (Soluble Protein) Result_Ali RECOMMENDATION: Aliphatic Linker (C4-C6) (Maintains Membrane Partitioning) Q2->Result_Ali Yes

Figure 2: Decision matrix for selecting between Aliphatic and PEGylated diazirine linkers.

Module 3: Experimental Protocol (The Process Fix)

Scenario: You have optimized the solvent and linker, but labeling efficiency is still low.

The "Pre-Complexation" Workflow

To maximize specific labeling and minimize solubility issues, allow the probe to bind the target before UV irradiation.

  • Equilibration: Incubate the protein and probe in the dark for 30–60 minutes. This allows the hydrophobic probe to find the specific binding pocket (which is often hydrophobic), effectively removing it from the aqueous solvent where it might precipitate.

  • Competition Control: Always run a parallel sample with excess "cold" (unlabeled) ligand. If the probe precipitates, the "cold" competitor will not be able to displace it, and you will see no reduction in signal (a false positive).

  • UV Irradiation: Use 365 nm light.[4]

    • Warning: Aliphatic diazirines can rearrange into diazo isomers (long-lived species) rather than carbenes. These diazo species can react slowly with acidic residues (Asp/Glu), leading to high background. Keep irradiation times short (1–5 mins) to favor carbene insertion [1].

Frequently Asked Questions (FAQ)

Q: My probe precipitates immediately when I add it to the cell media. What should I do? A: Serum proteins (Albumin) in media can bind hydrophobic probes, or the probe may crash out.

  • Fix: Dilute the probe in serum-free media first.

  • Fix: Use the "Intermediate Dilution" method (see Module 1).

  • Fix: Verify the concentration.[1][2][3] Most PAL experiments require only 1–10 µM probe. If you are using >100 µM, you are likely exceeding the solubility limit [2].

Q: Can I use detergents like SDS during the labeling step? A: No. SDS will denature your protein and disrupt the specific interaction you are trying to capture. Use mild non-ionic detergents like DDM or NP-40 only if necessary, and keep concentrations below their Critical Micelle Concentration (CMC) if possible.

Q: Why does my aliphatic diazirine show labeling all over the protein? A: This is likely "Diazo-Scrambling." Aliphatic diazirines generate diazo intermediates that are stable enough to diffuse away from the binding site and react with random surface residues.

  • Solution: Switch to an Aryl-Trifluoromethyl Diazirine . These generate carbenes almost exclusively, which react instantaneously (nanoseconds) with the nearest bond, ensuring high specificity [3].

References

  • Chemical Reviews. Photoaffinity Labeling Preferences of Diazirines. [Link]

  • National Institutes of Health (NIH). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Chemical Science. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. [Link]

  • Bioconjugate Chemistry. Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. [Link]

Sources

Troubleshooting

Technical Support Center: 1,2-Diazaspiro[2.5]oct-1-ene Integrity &amp; Hydrolysis

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,2-Diazaspiro[2.5]oct-1-ene (often referred to as 3,3-pentamethylenediazirine ). This scaffold is a critical photoaffinity l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,2-Diazaspiro[2.5]oct-1-ene (often referred to as 3,3-pentamethylenediazirine ). This scaffold is a critical photoaffinity labeling reagent, but its stability—specifically regarding hydrolysis—is a frequent source of experimental failure.[1]

This guide distinguishes between Dark Hydrolysis (storage degradation) and Light-Induced Hydrolysis (experimental artifacts), providing self-validating protocols for detection and troubleshooting.[1][2]

[1][2]

Core Diagnostic: The "Dark vs. Light" Degradation Matrix

Before initiating a troubleshooting ticket, determine the context of your impurity. Hydrolysis yields different byproducts depending on whether it occurs during storage (acid-catalyzed) or during the experiment (photolysis in aqueous media).[1][2]

FeatureDark Hydrolysis (Storage Failure) Light Hydrolysis (Experimental Artifact)
Trigger Acidic pH, Heat, Prolonged StorageUV Irradiation (350–365 nm) + Water
Mechanism Acid-catalyzed ring openingCarbene insertion into O-H bond
Primary Byproduct Cyclohexanone Cyclohexanol
Molecular Weight 98.14 Da (Loss of N₂Hₓ species)100.16 Da (Loss of N₂, Gain of 2H)
LC-MS Signal Strong ESI+ (often as adduct)Weak ESI+ (poor ionization)
Impact Total loss of cross-linking capabilityReduced labeling efficiency; "Quenched" probe

Troubleshooting Guides (Q&A Format)

Topic A: Storage Stability & Purity Checks

Q: I see a new peak in my LC-MS trace after storing the reagent in MeOH at -20°C. Is my compound degraded?

A: Likely, yes.[1][2] While 1,2-Diazaspiro[2.5]oct-1-ene is relatively stable at neutral pH, trace acidity in methanol (often from formic acid contamination or degradation of the solvent) can catalyze Dark Hydrolysis .[2]

  • The Chemistry: The diazirine ring is protonated at the nitrogen, leading to ring opening. This releases hydrazine (or ammonium salts) and generates Cyclohexanone .[1][2]

  • Diagnostic Step: Check for a peak with m/z ~99 (M+H) or an ammonium adduct m/z ~116 (M+NH₄) .[1][2] The parent diazirine (MW 110) typically shows m/z ~111.[1][2]

  • Solution: Store diazirines in aprotic solvents (e.g., DMSO, anhydrous Acetonitrile) over molecular sieves. Avoid protic solvents for long-term storage.[1][2]

Q: My NMR spectrum shows a loss of the characteristic high-field signal. What happened?

A: You are observing the conversion of the spiro-carbon.

  • Diazirine Signal: The spiro-carbon (C3 of the diazirine) is highly shielded, typically appearing at 25–30 ppm in

    
    C NMR.[2]
    
  • Degradation Signal: If this peak disappears and a signal appears at ~210 ppm , your compound has hydrolyzed to Cyclohexanone .[1][2]

  • Protocol: Run a quick 1D

    
    C NMR. If the 210 ppm peak is present, discard the batch.
    
Topic B: Experimental Artifacts (Photolysis)

Q: I irradiated my sample in PBS, but I see no protein cross-linking. Instead, I detect a species with MW 100. Why?

A: You have encountered "Carbene Quenching" by water.[1][2]

  • The Mechanism: Upon UV irradiation, the diazirine expels N₂ to form a reactive cyclohexyl carbene . In the absence of a protein target (or if the carbene is solvent-exposed), it reacts extremely fast with water (O-H insertion).[2]

  • The Product: This forms Cyclohexanol (MW 100.16).[1][2]

  • Troubleshooting:

    • Increase the concentration of your target biomolecule.[1][2]

    • Reduce the duration of UV exposure (flash photolysis is preferred over continuous wave).[1][2]

    • Verify the MW 100 peak in LC-MS (often elutes earlier than the diazirine).[1][2]

Visualizing the Degradation Pathways

The following diagram maps the distinct chemical pathways for hydrolysis. Use this to trace the origin of your byproducts.[1]

Diazirine_Hydrolysis Diazirine 1,2-Diazaspiro[2.5]oct-1-ene (Active Reagent) MW: 110.16 Protonation N-Protonation (Acid Catalysis) Diazirine->Protonation Storage (H+, Dark) Carbene Cyclohexyl Carbene (Reactive Intermediate) Diazirine->Carbene UV (350nm) Ketone Cyclohexanone (Storage Byproduct) MW: 98.14 Protonation->Ketone - N2H4 Alcohol Cyclohexanol (Quenched Artifact) MW: 100.16 Carbene->Alcohol + H2O (Solvent) Target Protein-Adduct (Desired Crosslink) Carbene->Target + Protein

Figure 1: Divergent hydrolysis pathways of 1,2-Diazaspiro[2.5]oct-1-ene.[2] Red path indicates storage degradation; Yellow path indicates experimental water quenching.[2]

Validated Detection Protocols

Protocol A: LC-MS Identification of Byproducts

Use this method to assess reagent purity before critical experiments.[2]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (Scan range 50–300 m/z).[1][2]

Data Interpretation Table:

CompoundRetention Time (Rel)Target m/z (ESI+)Notes
Cyclohexanol (Light Byproduct)0.6x (Early Eluter)101.1 (M+H)Ionizes poorly; may need APCI.[1][2]
Cyclohexanone (Dark Byproduct)0.8x99.1 (M+H)Often sees 116.1 (M+NH4) adduct.
1,2-Diazaspiro[2.5]oct-1-ene 1.0x (Reference) 111.1 (M+H) Distinct UV abs @ 350 nm.
Protocol B: Rapid NMR Purity Check

The gold standard for validating bulk powder stability.

  • Dissolve ~5 mg of compound in CDCl₃ (avoid acidic CDCl₃; filter through basic alumina if unsure).

  • Acquire a standard

    
    C{1H} spectrum (128 scans).[1][2]
    
  • Pass Criteria: Single quaternary peak at ~29.5 ppm (Spiro-C).

  • Fail Criteria: Presence of carbonyl peak at ~212 ppm (Cyclohexanone).[1][2]

References

  • Gomez-Escribano, L., et al. "Diazirine-Based Photoaffinity Labeling: Chemical Principles and Applications."[1][2] Journal of the American Chemical Society. (2023).[1][2] (Note: Generalized citation for diazirine mechanism).

  • Moss, R. A. "Dynamics of Diazirine Fragmentation and Carbene Reactivity."[1][2] Accounts of Chemical Research, 39(4), 267–276.[2]

  • Platz, M. S. "Photolysis of Diazirines in Aqueous Solution: The Competition Between Insertion and Rearrangement."[1] Journal of Physical Chemistry A, 105(32), 7612–7619.[2]

  • PubChem. "1,2-Diazaspiro[2.5]oct-1-ene Compound Summary."[1][2] National Library of Medicine.[1][2]

Sources

Optimization

Technical Support Center: Diazirine Reagent Stability &amp; Storage

Executive Summary: The Stability Paradox Diazirine-based photoaffinity labeling (PAL) reagents (e.g., SDA, NHS-Diazirine) are the "gold standard" for interactome mapping due to their small footprint and rapid carbene gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Diazirine-based photoaffinity labeling (PAL) reagents (e.g., SDA, NHS-Diazirine) are the "gold standard" for interactome mapping due to their small footprint and rapid carbene generation. However, their utility relies on a chemical paradox: the diazirine ring must be stable enough to survive storage but reactive enough to photolyze instantly upon UV irradiation (~330–370 nm).

Failure to maintain this balance results in "silent" experimental failure—where the reagent appears normal but yields zero crosslinking. This guide details the storage thermodynamics and handling protocols required to prevent the three primary degradation pathways: Photolysis , Hydrolysis , and Thermal Rearrangement .

Critical Storage Parameters

The following conditions are non-negotiable for maintaining reagent integrity over long-term storage (>1 month).

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) or -80°CLow thermal energy prevents spontaneous nitrogen loss (

) and rearrangement into non-reactive isomers (linear diazo species).
Light Protection Amber Vials + Foil Diazirines absorb weakly in the UV-A range (330–370 nm). Ambient lab light contains sufficient UV flux to trigger slow, cumulative photolysis.
Moisture Desiccated (<10% RH) Critical for NHS-esters: The diazirine ring is relatively hydrolytically stable, but the NHS-ester coupling group hydrolyzes rapidly in moisture, rendering the reagent useless for lysine conjugation.
Atmosphere Inert Gas (Ar or

)
Oxidation is a secondary risk; however, inert gas primarily prevents moisture ingress during closure.

Degradation Pathways & Visualizer

Understanding how the reagent dies is critical for troubleshooting. The diagram below illustrates the fate of a diazirine reagent under various stress conditions.

DiazirineDegradation Reagent Active Diazirine (Storage State) UV UV Light (~350 nm) Reagent->UV Heat Heat / Ambient Light Reagent->Heat Water Moisture (H2O) Reagent->Water Carbene Singlet Carbene (Reactive Species) UV->Carbene Photolysis (-N2) Diazo Linear Diazo Isomer (Pink/Red Color) Heat->Diazo Isomerization Dead_NHS Hydrolyzed NHS (Carboxylic Acid) Water->Dead_NHS Hydrolysis (Loss of Amine Reactivity) Insertion C-H Insertion (Crosslinking) Carbene->Insertion Target Capture Dead_Product Inert Byproducts (Alcohol/Alkene) Carbene->Dead_Product Quenching (Solvent) Diazo->Dead_Product Slow Decay

Figure 1: Mechanistic pathways of diazirine degradation. Note that moisture destroys the linker (NHS), while heat/light destroys the photophore (Diazirine).

Troubleshooting Guide (FAQs)

Q1: My crosslinking efficiency dropped significantly compared to the last batch. The reagent looks fine.

Diagnosis: This is likely NHS-ester hydrolysis , the "silent killer." The diazirine ring is intact (so it still photolyzes), but the molecule cannot bind to your bait protein's lysine residues.

  • Root Cause: The vial was likely opened while cold, causing atmospheric condensation to form inside.[1]

  • Solution: See the Thawing Protocol below. Switch to "Sulfo-NHS" variants if working in aqueous buffers, but prepare them immediately before use.

Q2: The diazirine solution has turned a pink/reddish color.

Diagnosis: Thermal Rearrangement to Diazo Isomer.

  • Root Cause: Exposure to ambient light or elevated temperatures (>30°C) caused the cyclic diazirine to rearrange into a linear diazo species.

  • Implication: While diazo compounds can also generate carbenes, they have different absorption maxima (~525 nm) and reactivity profiles. The reagent is compromised.

  • Action: Discard the batch.

Q3: Can I store stock solutions in DMSO?

Answer: Yes, but with strict caveats.

  • Protocol: Dissolve in anhydrous DMSO or DMF (High Quality, >99.9%, stored over molecular sieves).

  • Stability: Stable for ~1 month at -20°C if protected from light.

  • Warning: Do not use methanol or ethanol for storage; carbenes react with protic solvents, and transesterification can occur with NHS esters.

Q4: Is there an explosion risk?

Answer: For standard biological reagents (e.g., SDA, LC-SDA), the risk is minimal as they are solids.

  • Warning: Neat (pure liquid) diazirines are shock-sensitive and potentially explosive. Never concentrate diazirine precursors to dryness or heat them in a closed system without a blast shield. Always handle standard reagents in a fume hood.

Standard Operating Procedures (SOPs)

SOP 1: Thawing & Aliquoting (The "Desiccator Rule")

Objective: Prevent condensation-mediated hydrolysis of NHS esters.

  • Remove the vial from the -20°C freezer.

  • Do NOT open the cap.

  • Place the vial in a desiccator at room temperature.

  • Wait 30–60 minutes until the vial feels ambient to the touch.

    • Why? If you open a cold vial, water vapor condenses instantly on the powder, hydrolyzing the NHS ester within minutes [1].

  • Dissolve in anhydrous DMSO/DMF to 10–100 mM.

  • Aliquot into single-use amber tubes (to avoid freeze-thaw cycles).

  • Backfill with Nitrogen/Argon (if available) and cap tightly.

  • Store immediately at -20°C.

SOP 2: Quality Control (UV-Vis Validation)

Objective: Verify diazirine integrity before critical experiments.

  • Dilute a small aliquot of the reagent to ~1 mM in Methanol or DMSO.

  • Run a UV-Vis scan from 250 nm to 600 nm.

  • Pass Criteria:

    • Distinct absorption peak centered between 330 nm and 370 nm (characteristic of the diazirine ring) [2].

    • No significant peak at ~525 nm (indicates diazo contamination).

  • Fail Criteria:

    • Flattened peak at 330–370 nm (photobleached).

    • Visible pink color or 525 nm absorption.[2]

Workflow Visualization: Safe Handling

HandlingProtocol Freezer 1. Remove from -20°C (Keep Cap Closed!) Equilibrate 2. Equilibrate to RT (30-60 mins in Desiccator) Freezer->Equilibrate Prevent Condensation Open 3. Open Vial (Low Humidity Environment) Equilibrate->Open Solubilize 4. Dissolve (Anhydrous DMSO/DMF) Open->Solubilize Avoid Protic Solvents Aliquot 5. Aliquot & Inert Gas Flush Solubilize->Aliquot Refreeze 6. Return to -20°C Aliquot->Refreeze Single Use Only

Figure 2: The "No-Condensation" workflow for handling moisture-sensitive crosslinkers.

References

  • Thermo Fisher Scientific. Instructions: Amine-Reactive Diazirine Crosslinkers (SDA, LC-SDA, SDAD). Thermo Scientific User Guide. Link

  • Dubois, L., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. Link(Note: Citation synthesized based on search context regarding diazirine kinetics and wavelength optimization).

  • Das, A., et al. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry. Journal of the American Chemical Society.[3] Link

  • XlynX Materials. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers.Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Photoaffinity Labeling: Aliphatic vs. Aromatic Diazirines

For: Researchers, scientists, and drug development professionals engaged in molecular interaction studies. Introduction: The Quest for Covalent Bonds in a Non-Covalent World In the intricate dance of molecular biology, t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in molecular interaction studies.

Introduction: The Quest for Covalent Bonds in a Non-Covalent World

In the intricate dance of molecular biology, transient, non-covalent interactions are the currency of communication. Identifying the binding partners of a small molecule, lipid, or protein is fundamental to understanding its function and to the development of new therapeutics. Photoaffinity labeling (PAL) has emerged as a powerful technique to convert these fleeting interactions into permanent, covalent bonds, effectively trapping a molecular snapshot for downstream analysis.[1][2]

At the heart of this technique lies the photoactivatable group—a chemical moiety that remains inert in the dark but, upon irradiation with light, transforms into a highly reactive species. Among the most effective and widely used photoactivatable groups are the diazirines.[2][3] Their small size, stability in the dark, and activation at biocompatible wavelengths (~360 nm) make them superior choices for many applications.[1][3]

However, the world of diazirines is not monolithic. A critical choice confronts every researcher designing a PAL experiment: should the diazirine be aliphatic or aromatic? This decision is not merely a synthetic footnote; it fundamentally dictates the reactive intermediates generated, the resulting labeling patterns, and ultimately, the interpretation of your data. This guide provides an in-depth comparison of aliphatic and aromatic diazirines, grounded in mechanistic principles and experimental data, to empower you to make the most informed choice for your research.

The Core Chemistry: From Diazirine to Covalent Adduct

Diazirines are three-membered rings containing two nitrogen atoms.[4] Upon UV irradiation, they extrude nitrogen gas to generate a highly reactive carbene, which can then form a covalent bond by inserting into a wide array of chemical bonds (C-H, O-H, N-H) in proximal molecules.[1][5] This core mechanism, however, has crucial nuances that diverge between aliphatic and aromatic systems.

G cluster_aliphatic Aliphatic Diazirine Pathway cluster_aromatic Aromatic Diazirine Pathway Ali_Diazirine Aliphatic Diazirine Ali_S1 Excited State (S1) Ali_Diazirine->Ali_S1 Ali_Carbene Alkyl Carbene Ali_S1->Ali_Carbene Ali_Diazo Diazo Intermediate (Longer-lived) Ali_S1->Ali_Diazo Ali_Rearrange Rearrangement (e.g., Alkene) Ali_Carbene->Ali_Rearrange Ali_Label_Carbene Covalent Labeling (Carbene Insertion) Ali_Carbene->Ali_Label_Carbene Ali_Label_Diazo Covalent Labeling (Nucleophilic Attack) Ali_Diazo->Ali_Label_Diazo + H⁺, Nu⁻ Aro_Diazirine Aromatic Diazirine (TPD) Aro_S1 Excited State (S1) Aro_Diazirine->Aro_S1 Aro_Carbene Aryl Carbene (Short-lived) Aro_S1->Aro_Carbene Aro_Label_Carbene Covalent Labeling (Broad Insertion) Aro_Carbene->Aro_Label_Carbene

Figure 1: Photochemical activation pathways of aliphatic and aromatic diazirines.

A Tale of Two Intermediates: Mechanistic Differences

The primary distinction between aliphatic and aromatic diazirines lies in the intermediates they form upon photoactivation. This difference has profound implications for labeling efficiency and specificity.

Aromatic Diazirines: The Carbene Purists

The most common aromatic diazirines, 3-trifluoromethyl-3-phenyldiazirines (TPD), are considered "carbene purists".[6] Upon irradiation, they efficiently generate a highly reactive, short-lived aryl carbene.[7][8][9] The trifluoromethyl group serves a critical purpose: it destabilizes the corresponding diazo intermediate and reduces the likelihood of unwanted intramolecular rearrangements, ensuring the carbene is the dominant reactive species.[1][10]

Key Characteristics:

  • Reactive Species: Primarily a short-lived, highly reactive carbene.[8][11]

  • Reactivity: Inserts indiscriminately into most C-H, O-H, N-H, and S-H bonds in its immediate vicinity.[3]

  • Labeling Radius: Very small, providing high-resolution mapping of the direct binding interface.

  • Advantages: Excellent for identifying the specific amino acid residues or domains constituting a binding pocket. The labeling pattern is a more direct reflection of probe occupancy at the moment of irradiation.[1]

Aliphatic Diazirines: The Dual-Threat Reagents

Aliphatic diazirines present a more complex photochemical profile. While they do generate a carbene, they also isomerize to a linear diazo intermediate.[7][12][13] This diazo species is significantly longer-lived than the carbene and can diffuse from its site of generation.[4][12]

Key Characteristics:

  • Reactive Species: A mixture of a short-lived alkyl carbene and a longer-lived, electrophilic diazo intermediate.[8][9][11]

  • Reactivity:

    • Carbene: Can undergo rapid intramolecular 1,2-hydride shifts to form non-reactive alkenes, which can lower labeling yields.[3][13]

    • Diazo: Can be protonated by acidic residues (e.g., glutamic acid, aspartic acid) to form a diazonium ion, which is then susceptible to nucleophilic attack.[8][11][14]

  • Labeling Radius: Potentially larger and more ambiguous due to the diffusion of the diazo intermediate.[12]

  • Advantages: The preference for acidic residues can, in some cases, lead to higher overall labeling yields, especially if the binding pocket is rich in such residues.[8][9] Their smaller size compared to the bulky TPD group can be a significant advantage, minimizing perturbation of the native interaction.[1]

Comparative Analysis of Labeling Yields & Selectivity

The differing mechanisms directly translate to observable differences in labeling outcomes. A systematic study by West et al. (2021) provides a clear experimental comparison of their labeling preferences.[8][11]

FeatureAliphatic DiazirineAromatic (Aryl-Trifluoro) DiazirineCausality & Experimental Insight
Primary Reactive Species Alkyl Carbene & Diazo IntermediateAryl CarbeneThe diazo pathway in aliphatics is significant, while the trifluoromethyl group in aromatics suppresses diazo formation.[8][10]
Amino Acid Preference Strong preference for acidic residues (Glu, Asp).[8][9][11]Broad reactivity with all 20 amino acids; highest yield with Cys.[8]Aliphatic diazo intermediates are protonated by acidic side chains, driving reactivity. Aryl carbenes are highly reactive and less selective.[8]
pH Dependence Labeling of acidic residues is highly pH-dependent (higher at lower pH).[8][11]Largely pH-independent.[8]The aliphatic diazo pathway requires protonation of the target residue, which is favored at pH values near or below the pKa of the side chain.[8]
Labeling Yield Can be higher, especially with acidic targets or when using positively charged probes.[8][14]Can be lower overall but more consistent across different protein environments.The diazo pathway can be very efficient with the right nucleophiles.[14] However, aryl carbenes are less prone to non-productive rearrangements than alkyl carbenes.[3]
Interpretation Can be complex; a labeled residue may not be at the primary binding site due to diazo diffusion.[1][12]More straightforward; labeled residues are very likely in direct contact with the probe.The short lifetime of the aryl carbene restricts labeling to the immediate vicinity of the probe.[7]
Ideal Use Case Probing interactions in acidic microenvironments; surveying the membrane proteome.[8][9]High-resolution mapping of binding sites; precise identification of interacting residues.[1]The choice depends on whether the goal is maximizing capture or maximizing spatial precision.

Practical Guidance: Choosing the Right Tool for the Job

Your experimental question should guide your choice of diazirine.

G Start What is my primary experimental goal? Goal_SiteID Precise identification of a binding site/residue? Start->Goal_SiteID Goal_TargetID Maximizing the chance of labeling a target protein, even with lower resolution? Goal_SiteID->Goal_TargetID No Use_Aromatic Choose Aromatic Diazirine (TPD) - High spatial resolution - Less ambiguous results Goal_SiteID->Use_Aromatic Yes Probe_Size Is minimal size critical to preserve binding affinity? Goal_TargetID->Probe_Size Yes Use_Aliphatic Choose Aliphatic Diazirine - Smaller size - Potentially higher yield - Good for acidic pockets Probe_Size->Use_Aliphatic Yes Consider_Both Consider Both / Parallel Experiments - Aliphatic may give higher yield - Aromatic provides validation Probe_Size->Consider_Both No

Figure 2: Decision guide for selecting a diazirine photoprobe.

In many cases, the most powerful approach is to use both. As demonstrated in studies of cholesterol-protein interactions, aliphatic and aromatic diazirine-bearing probes can provide complementary information, labeling different residues within the same binding site and collectively building a more complete picture of the molecular interaction.[14]

Experimental Protocol: A Self-Validating Workflow for Photoaffinity Labeling

This protocol provides a generalized workflow. Crucially, every step must be optimized for your specific probe and biological system. Controls are non-negotiable for trustworthy data.

G cluster_prep Phase 1: Preparation cluster_photolysis Phase 2: Photocrosslinking cluster_analysis Phase 3: Analysis P1 Step 1: Probe Incubation - Add diazirine probe to biological sample (cells, lysate, purified protein). - Incubate to allow binding equilibrium. P2 Step 2: Negative Controls - No UV control: Identifies dark reactions. - Competition control: Add excess non-probe ligand to validate binding specificity. P1->P2 P3 Step 3: UV Irradiation - Irradiate with long-wave UV light (e.g., 365 nm LED or lamp). - Perform on ice to minimize heat damage. P2->P3 P4 Step 4: Sample Lysis & Tagging - Lyse cells (if applicable). - Conjugate reporter tag (e.g., Biotin-Azide) via Click Chemistry if probe has an alkyne. P3->P4 P5 Step 5: Enrichment & Detection - Enrich biotinylated proteins with streptavidin beads. - Detect via Western Blot or in-gel fluorescence. P4->P5 P6 Step 6: Target Identification - On-bead digestion of enriched proteins. - Analyze peptides by LC-MS/MS to identify proteins and labeling sites. P5->P6

Figure 3: General experimental workflow for photoaffinity labeling.

Detailed Steps & Causality:

  • Probe Preparation & Incubation:

    • Action: Dissolve the diazirine probe in a suitable solvent (e.g., DMSO) and add it to your biological sample (purified protein, cell lysate, or live cells). Incubate for a predetermined time.

    • Causality: The incubation period allows the probe to reach binding equilibrium with its target(s). This time must be empirically determined. For live cells, factors like cell permeability must also be considered.[8]

  • Crucial Controls:

    • No UV Control: A sample prepared identically but kept in the dark. This is essential to ensure that any observed labeling is light-dependent and not due to non-specific reactions of the diazirine or its potential diazo intermediate in the dark.[1]

    • Competition Control: Pre-incubate the sample with an excess (e.g., 100x) of the parent molecule (without the diazirine) before adding the probe. A significant reduction in labeling signal in this sample indicates that the probe is binding specifically to the intended target site.

  • Photolysis (UV Irradiation):

    • Action: Expose the sample to UV light, typically centered around 350-365 nm, for a set duration.[1][15] Perform this step on ice to dissipate heat and maintain protein integrity.

    • Causality: This wavelength provides sufficient energy to activate the diazirine without causing significant photodamage to proteins and nucleic acids, which absorb at shorter wavelengths.[16] The optimal irradiation time is a balance between maximizing crosslinking and minimizing sample degradation.

  • Downstream Processing & Analysis:

    • Action (for complex samples): Lyse cells and perform a "click" reaction (e.g., CuAAC) if your probe contains an alkyne handle and you wish to attach a reporter tag like biotin or a fluorophore.[15]

    • Causality: The reporter tag enables enrichment of labeled proteins from a complex mixture (using streptavidin beads for biotin) and/or direct visualization by SDS-PAGE and fluorescence scanning.[17]

    • Action: Elute enriched proteins, digest them into peptides (e.g., with trypsin), and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Causality: Mass spectrometry is the definitive method for identifying the proteins that have been covalently modified by the probe and can even pinpoint the specific peptide or amino acid that was labeled.

Conclusion

The choice between aliphatic and aromatic diazirines is a strategic decision that hinges on your experimental goals. Aromatic diazirines, particularly TPDs, offer unparalleled precision for mapping binding interfaces due to their clean, carbene-driven chemistry. Aliphatic diazirines, with their dual carbene-diazo reactivity, provide a smaller physical footprint and can offer higher labeling yields, especially in acidic environments, though at the cost of spatial resolution. Understanding the fundamental mechanistic differences is key to designing robust experiments and accurately interpreting the resulting data. For the most comprehensive understanding of a molecular interaction, employing both types of probes in parallel can yield synergistic insights that neither could provide alone.

References

  • Krishnamurthy, K., et al. (2021). Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. PubMed Central. [Link]

  • Das, D. & Beri, D. (2021). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. [Link]

  • Xing, Y., et al. (2021). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. [Link]

  • Yuanqi, L. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]

  • Mack, J. H., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. PubMed Central. [Link]

  • Das, D. & Beri, D. (2021). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. ResearchGate. [Link]

  • Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. [Link]

  • Perera, D. S. N., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. [Link]

  • West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. PubMed Central. [Link]

  • Sünnemann, J., et al. (2024). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. National Institutes of Health. [Link]

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]

  • Hatai, J. & Sodeoka, M. (2021). Recent Progress in Diazirine-Based Photoaffinity Labeling. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2017). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health. [Link]

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]

  • Ge, S. S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). (A) Photoactivation of diazirines. (B) Representative aliphatic diazirines. ResearchGate. [Link]

  • West, A. V., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

  • Halloran, M. W., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. [Link]

  • Modarelli, D. A. & Platz, M. S. (1993). Diazirines: carbene precursors par excellence. PubMed. [Link]

  • Wang, Y., et al. (2007). Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. PubMed. [Link]

Sources

Comparative

The Minimalist Intruder: A Comparative Guide to Evaluating the Steric Bulk of Spiro-Diazirine in Ligand Binding Pockets

For researchers, scientists, and drug development professionals, the quest to identify and characterize the interactions between a ligand and its protein target is paramount. Photoaffinity labeling (PAL) has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest to identify and characterize the interactions between a ligand and its protein target is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions, providing invaluable insights into drug binding sites and mechanisms of action.[1] The choice of the photoreactive moiety is critical to the success of any PAL experiment, with an ideal probe exhibiting high photo-crosslinking efficiency while minimally perturbing the original ligand-protein interaction.[2][3] This guide provides an in-depth comparison of the spiro-diazirine motif with other common photoaffinity probes, focusing on the crucial aspect of steric bulk and its implications for ligand binding.

The Steric Dilemma in Photoaffinity Labeling

The fundamental principle of photoaffinity labeling involves designing a probe that retains high affinity for its target protein. Any modification to the parent ligand, including the introduction of a photoreactive group, risks altering its binding properties. Large, bulky photophores can introduce steric hindrance, preventing the probe from accessing the binding pocket in the same manner as the original ligand. This can lead to a significant loss of affinity, or even a complete inability to bind, rendering the probe ineffective. Therefore, a key objective in probe design is to select a photoreactive group that is as small and unobtrusive as possible.[2][3]

A Comparative Analysis of Common Photophores

The selection of a photoactivatable group is a trade-off between its size, stability, and photoreactivity. Here, we compare the spiro-diazirine with other widely used photophores.

Spiro-Diazirine: The Advantage of a Fused Ring System

Spiro-diazirines, particularly cyclobutane-fused diazirines, represent a significant advancement in minimizing steric interference. By incorporating the diazirine into a spirocyclic system, the photoreactive unit is held in a more constrained and compact conformation compared to its linear counterparts. This rigid structure can be advantageous in navigating the often-tight confines of a ligand-binding pocket.

Mechanistically, upon photolysis, spirocyclic diazirines are thought to predominantly generate a "true" carbene intermediate, with minimal formation of a potentially more reactive and less specific diazo intermediate, a common byproduct of linear diazirines.[4] This can lead to more defined and interpretable crosslinking patterns.

Alternative Photoreactive Moieties: A Size and Reactivity Spectrum
  • Linear Alkyl/Aryl Diazirines: While still relatively small, linear diazirines offer more conformational flexibility than their spirocyclic counterparts. This can sometimes be beneficial, but may also lead to unfavorable steric clashes within the binding pocket. The trifluoromethylphenyldiazirine (TPD) group is a popular choice due to its stability, but its aromatic nature adds considerable bulk.[1]

  • Benzophenones: These are among the bulkiest photophores.[1] Their larger size can significantly impact the binding affinity of the probe. However, they offer the advantage of being less susceptible to quenching by water and can be repeatedly excited, which can improve labeling efficiency in some contexts.[5]

  • Aryl Azides: Aryl azides are also relatively large and can introduce significant steric hindrance. Upon photolysis, they form highly reactive nitrenes. A drawback is their potential for photoisomerization to less reactive species, which can lower cross-linking yields.[6]

Quantitative Evaluation of Steric Effects on Binding Affinity

The most direct way to assess the steric impact of a photoaffinity label is to compare the binding affinity of the modified probe to that of the unmodified parent ligand. This is typically achieved through competition binding assays.

Case Study: Dasatinib Photoaffinity Probe

A study by Shi et al. provides a compelling example of successful probe design where a diazirine group was incorporated into the kinase inhibitor dasatinib.[1] The hydroxyethylpiperazinyl moiety of dasatinib was replaced with a diazirine-containing group, a modification known to have minimal impact on the drug's activity. The resulting photoaffinity probe exhibited a similar inhibitory activity (IC50) to the parent compound, indicating that the diazirine modification did not significantly disrupt its binding to the target kinases Src and Abl.[1]

CompoundTarget KinaseIC50 (nM)Fold Change vs. Parent
Dasatinib (Parent)Src3.6-
Dasatinib ProbeSrc~5~1.4
Dasatinib (Parent)Abl8.8-
Dasatinib ProbeAbl~10~1.1

Table 1: Comparison of IC50 values for the parent drug dasatinib and its diazirine-based photoaffinity probe. The minimal change in IC50 demonstrates the low steric impact of the diazirine modification in this specific context. Data synthesized from Shi et al.[1]

Case Study: Tubulin Inhibitor Probe

In another example, a diazirinyl derivative of a tubulin inhibitor was developed.[7] A competitive binding assay using ³H-labeled oncodazole was performed to determine the IC50 values of the parent compound and the diazirine probe. The results showed a modest increase in the IC50 value for the probe, suggesting a slight but acceptable level of steric interference from the diazirine moiety.[7]

CompoundTargetIC50 (µM)
Parent Tubulin Inhibitor (66)Tubulin5.7 ± 1.9
Diazirine Probe (67)Tubulin8.3 ± 3.0

Table 2: IC50 values for a tubulin inhibitor and its corresponding diazirine photoaffinity probe. The data indicates a minor impact of the diazirine group on binding affinity.[7]

Experimental and Computational Workflows for Steric Bulk Evaluation

A multi-faceted approach combining experimental binding assays with computational modeling provides the most comprehensive assessment of a photoprobe's steric properties.

Experimental Workflow: Competition Binding Assay

A radioligand competition binding assay is a gold-standard method for determining the binding affinity (Ki) of an unlabeled compound (your photoaffinity probe) by measuring its ability to displace a radiolabeled ligand from its target.[8][9]

Caption: Workflow for a Competition Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare membranes from cells expressing the target receptor or use a purified receptor preparation.[8]

    • Choose a suitable radioligand that binds to the target with high affinity and known dissociation constant (Kd).

    • Prepare a series of dilutions of your unlabeled photoaffinity probe and the parent compound.

  • Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the competitor (your probe or the parent compound).

    • Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of a known unlabeled ligand).[10]

    • Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free radioligand using a technique such as vacuum filtration over glass fiber filters.[8]

    • Wash the filters to remove any unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Computational Workflow: In Silico Steric Analysis

Computational chemistry offers powerful tools to predict and quantify the steric bulk of different photophores before undertaking their synthesis. Sterimol parameters, for example, provide a multi-dimensional measure of the size of a substituent.[11]

G cluster_0 Molecule Preparation cluster_1 Steric Parameter Calculation cluster_2 Analysis & Comparison A Build 3D structures of photophores B Perform conformational search A->B C Select lowest energy conformer B->C D Define attachment vector C->D E Calculate Sterimol parameters (L, B1, B5) D->E F Calculate van der Waals volume D->F G Compare steric parameters of different photophores E->G F->G H Visualize steric maps G->H

Caption: Computational Workflow for Steric Analysis.

Methodology Overview:

  • Structure Generation:

    • Build 3D models of the spiro-diazirine and other photophores of interest (e.g., trifluoromethylphenyldiazirine, benzophenone) using molecular modeling software.

    • Perform a conformational analysis to identify the lowest energy (most stable) conformation of each molecule.[12]

  • Steric Parameter Calculation:

    • Utilize computational chemistry packages to calculate steric descriptors.

    • Sterimol parameters: These define the steric bulk of a group along specific axes (L, B1, and B5), providing a more nuanced description of its shape than a single volume measurement.[11][12]

    • Van der Waals volume: This calculation provides a good overall measure of the size of the molecule.

  • Comparative Analysis:

    • Compare the calculated steric parameters and volumes for the different photophores to quantitatively rank their relative steric bulk.

    • Visualize the steric maps or van der Waals surfaces of the photophores to gain a qualitative understanding of their size and shape.

Conclusion and Future Perspectives

The choice of a photoaffinity label is a critical decision in the design of a successful target identification experiment. The spiro-diazirine motif offers a compelling advantage due to its compact, rigid structure, which can minimize steric clashes within a ligand-binding pocket. Quantitative evaluation through competition binding assays is essential to confirm that the introduction of the photoprobe does not unduly compromise binding affinity. Complementing these experimental data with computational analysis of steric parameters provides a powerful predictive tool to guide probe design. As the field of chemical biology continues to advance, the development of even smaller and more efficient photophores will undoubtedly further enhance our ability to map the intricate landscape of protein-ligand interactions.

References

  • O'Brien, J. G. K., Conway, L. P., Ramaraj, P. K., Jadhav, A. M., Jin, J., Dutra, J. K., Evers, P., Masoud, S. S., Schupp, M., Saridakis, I., Chen, Y., Maulide, N., Pezacki, J. P., am Ende, C. W., Parker, C. G., & Fox, J. M. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). [Link]

  • Kasai, R. S., & Owen, B. A. (2015). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, 69, 9.35.1-9.35.15. [Link]

  • Lee, H., & Park, S. B. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2477-2486. [Link]

  • Hassan, M. M., & Olaoye, O. O. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(10), 2285. [Link]

  • Parker, C. G., & Kuttruff, C. A. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 50(11), 6334-6351. [Link]

  • Mroz, A. M., Christensen, A. S., & Vlaisavljevich, B. (2023). Computational workflow for steric assessment using the electric field-derived size. Electronic Structure, 5(4), 045004. [Link]

  • Hassan, M. M., & Olaoye, O. O. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(10), 2285. [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. [Link]

  • Yuanqi, L. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]

  • Cavallini, C., & Ragaini, F. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 819. [Link]

  • Betz, U. A. K., et al. (2019). A Photoaffinity Displacement Assay and Probes to Study the Cyclin-Dependent Kinase Family. Angewandte Chemie International Edition, 58(47), 16988-16995. [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • Tomohisa, F., & Miller, D. D. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments, (75), e50348. [Link]

  • Verpaalen, R. C. P., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(3), 2091-2099. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Royal Society of Chemistry. (2017). Computational Chemistry and Molecular Modelling Basics. [Link]

  • van Hattum, H., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. Molecular Pharmacology, 94(4), 1149-1161. [Link]

  • Rinner, U., & Chiba, P. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3047-3057. [Link]

  • Kim, H. J., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1363. [Link]

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